molecular formula C9H12BNO3 B111068 5-Acetamido-2-methylphenylboronic acid CAS No. 1060661-55-3

5-Acetamido-2-methylphenylboronic acid

Cat. No.: B111068
CAS No.: 1060661-55-3
M. Wt: 193.01 g/mol
InChI Key: YJBSHDWYEWWMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-acetamido-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBSHDWYEWWMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441028
Record name 5-Acetamido-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060661-55-3
Record name 5-Acetamido-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetamido-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Acetamido-2-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details a representative synthetic protocol, methods for purification, and a full suite of characterization techniques. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research setting.

Introduction

This compound is a versatile bifunctional molecule containing both a boronic acid moiety and an acetamido group. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. The acetamido group, on the other hand, can act as a hydrogen bond donor and acceptor, influencing the solubility, crystallinity, and biological activity of molecules into which it is incorporated. Furthermore, the methyl group provides steric and electronic modifications that can be crucial for tuning the properties of target compounds.

Given its utility in the synthesis of complex organic molecules, a thorough understanding of its preparation and characterization is essential for researchers in medicinal chemistry and materials science. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis and analysis of this important compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction of the corresponding aryl bromide, followed by quenching with a trialkyl borate and subsequent acidic workup. A representative synthetic scheme is outlined below.

Starting Material: N-(3-Bromo-4-methylphenyl)acetamide, a commercially available or readily synthesized precursor, is the key starting material for this synthesis.

Reaction Scheme:

Synthesis_Scheme Start N-(3-Bromo-4-methylphenyl)acetamide Intermediate Aryl Lithium Intermediate Start->Intermediate 1. n-BuLi, THF, -78 °C Borate_Ester Triisopropyl Borate Ester Adduct Intermediate->Borate_Ester 2. B(O-iPr)3, -78 °C to RT Final_Product This compound Borate_Ester->Final_Product 3. HCl (aq)

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • N-(3-Bromo-4-methylphenyl)acetamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with N-(3-Bromo-4-methylphenyl)acetamide (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times. Anhydrous THF is then added via syringe.

  • Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise via syringe at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH of the aqueous layer is between 1 and 2. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by trituration with hexanes or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are employed:

Physical Properties
PropertyValue
Molecular Formula C₉H₁₂BNO₃
Molecular Weight 193.01 g/mol
Appearance White to off-white solid
CAS Number 1060661-55-3

Table 1: Physical and chemical properties of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0br s1H-NH (amide)
~8.0br s2H-B(OH)₂
~7.8d1HAr-H
~7.5dd1HAr-H
~7.2d1HAr-H
~2.4s3HAr-CH₃
~2.1s3H-C(O)CH₃

Table 2: Representative ¹H NMR spectral data.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~168C=O (amide)
~140Ar-C
~138Ar-C
~130 (broad)C-B
~125Ar-C
~120Ar-C
~118Ar-C
~24-C(O)CH₃
~20Ar-CH₃

Table 3: Representative ¹³C NMR spectral data.

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (boronic acid), N-H stretch (amide)
~3050C-H stretch (aromatic)
~1660C=O stretch (amide I)
~1550N-H bend (amide II)
~1350B-O stretch

Table 4: Representative IR spectral data.

Mass Spectrometry (MS)

m/zAssignment
~194[M+H]⁺ (Electrospray Ionization, ESI+)
~176[M-H₂O+H]⁺

Table 5: Representative Mass Spectrometry data.

Experimental Workflow and Logic

The overall process from starting material to a fully characterized final product follows a logical workflow.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start with N-(3-Bromo-4-methylphenyl)acetamide Reaction Perform Li-Halogen Exchange and Borylation Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify by Trituration or Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Purity Confirm Purity (e.g., HPLC, mp) Final_Product->NMR Final_Product->IR Final_Product->MS Final_Product->Purity

Figure 2: Overall workflow for the synthesis and characterization.

Applications in Drug Development

This compound is a valuable building block in drug discovery due to its utility in the Suzuki-Miyaura coupling reaction. This reaction allows for the efficient construction of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.

Suzuki_Coupling Boronic_Acid This compound Catalyst Pd Catalyst + Base Boronic_Acid->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Catalyst Product Biaryl Product Catalyst->Product Suzuki-Miyaura Coupling

Figure 3: Application in Suzuki-Miyaura cross-coupling reactions.

The presence of the acetamido and methyl groups on the boronic acid allows for fine-tuning of the steric and electronic properties of the resulting coupled products. This can be critical for optimizing ligand-protein interactions and improving the pharmacokinetic profiles of drug candidates.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The representative experimental protocol, coupled with comprehensive characterization data and workflow visualizations, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The reliable preparation of this versatile building block is a key enabler for the discovery and development of novel therapeutics and functional materials.

Chemical properties and structure of 5-Acetamido-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-methylphenylboronic acid is a specialized organic compound that holds significant promise in the realms of medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety, an acetamido group, and a methylphenyl ring, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and key applications, with a focus on experimental protocols and data for researchers in drug development.

Chemical Properties and Structure

This compound, with the CAS Number 1060661-55-3, possesses a molecular formula of C9H12BNO3 and a molecular weight of 193.01 g/mol . While specific experimental data on some of its physical properties remains limited in publicly available literature, predicted values provide useful estimates for handling and reaction planning.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (5-acetamido-2-methylphenyl)boronic acid
CAS Number 1060661-55-3
Molecular Formula C9H12BNO3
Molecular Weight 193.01 g/mol
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

The structure of this compound is characterized by a benzene ring substituted with a boronic acid group (-B(OH)2) at the 1-position, a methyl group (-CH3) at the 2-position, and an acetamido group (-NHCOCH3) at the 5-position. The boronic acid group is a key functional group that enables its participation in various cross-coupling reactions.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Methyl protons of acetamido group (δ ~2.1 ppm), Methyl protons on the phenyl ring (δ ~2.5 ppm), Amide proton (δ ~9.5 ppm), Boronic acid protons (broad signal, variable)
¹³C NMR Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ ~168 ppm), Methyl carbon of acetamido group (δ ~24 ppm), Methyl carbon on the phenyl ring (δ ~20 ppm)
Mass Spectrometry Molecular ion peak (M+) at m/z = 193

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic pathway can be proposed based on common methods for preparing substituted phenylboronic acids.

Synthesis_Pathway Starting Material Substituted Toluene Derivative Intermediate Grignard or Organolithium Reagent Starting Material->Intermediate Halogenation followed by reaction with Mg or Li Product This compound Intermediate->Product Reaction with a borate ester (e.g., triisopropyl borate) followed by hydrolysis

Caption: A general synthetic pathway for this compound.

The primary reactivity of this compound is centered around the boronic acid group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for using this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane, toluene, or DMF/water mixture)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Add the appropriate solvent to the mixture.

  • Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Boronic Acid, Aryl Halide, Catalyst, Base Solvent Add Solvent Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to 80-120 °C Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify (e.g., Chromatography) Extraction->Purification

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Development

The structural motifs present in this compound make it a compound of interest in drug discovery and development. The acetamido group can participate in hydrogen bonding interactions, a crucial aspect of drug-receptor binding. The methylphenyl group provides a hydrophobic scaffold that can be further functionalized.

Boronic acids, in general, are a class of compounds with diverse biological activities and have been incorporated into several FDA-approved drugs. They are known to act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The unique properties of this compound could be leveraged to design novel therapeutics targeting a range of diseases.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While some of its physical properties are not yet fully characterized in the public domain, its utility as a building block in cross-coupling reactions is well-established in principle. This guide provides a foundational understanding for researchers and professionals looking to explore the applications of this promising compound in their work. Further investigation into its specific properties and reactivity is warranted to fully unlock its potential.

Understanding the Stability and Storage of 5-Acetamido-2-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects concerning the stability and appropriate storage of 5-Acetamido-2-methylphenylboronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this document extrapolates from established knowledge of arylboronic acid chemistry to provide a robust framework for its handling and storage. The principles and protocols outlined herein are designed to ensure the integrity and reliability of this reagent in research and development settings.

Core Stability Profile

Arylboronic acids, including this compound, are generally crystalline solids that are relatively stable at room temperature when properly stored. However, their stability is influenced by several factors, primarily moisture, pH, light, and temperature. The two most significant degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, which results in the formation of the corresponding arene (in this case, 3-acetamidotoluene) and boric acid. This process can be catalyzed by acidic or basic conditions.

Oxidation of the boronic acid group can lead to the formation of the corresponding phenol. This degradation is often promoted by exposure to air (oxygen) and can be accelerated by the presence of reactive oxygen species.[1][2]

It is also important to note that boronic acids can undergo reversible self-condensation to form boroxines (anhydrides), especially upon dehydration. This is typically a reversible process upon addition of water.

Quantitative Stability Data

Stress ConditionTypical ParametersExpected Degradation of Arylboronic AcidsPrimary Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 30 minutes5% - 20%Protodeboronation
Alkaline Hydrolysis 0.1 N NaOH at 60°C for 30 minutes5% - 20%Protodeboronation
Oxidation 3% H₂O₂ at room temperature for 24 hours10% - 40%Oxidation to phenol
Thermal (Solid State) 60°C for 24 hours< 5%Minimal decomposition, potential for boroxine formation
Photostability (Solid) ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²)Variable, generally stablePhotolytic oxidation

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Low temperatures slow down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation by excluding atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry place. Use of a desiccator is advised.Prevents hydrolysis (protodeboronation) and boroxine formation.
Light Protect from light by using an amber vial or storing in a dark place.Prevents potential photolytic degradation.
pH (in solution) Maintain a neutral pH when in solution for short-term use.Both acidic and basic conditions can catalyze protodeboronation.[3][4]

Experimental Protocols for Stability Assessment

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and separating its degradation products.

  • Objective: To develop a quantitative method to assess the stability of this compound under various stress conditions.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is generally suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Subject aliquots of the stock solution to forced degradation conditions (acid, base, oxidation, heat, light).

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the degradation of this compound and to identify the structure of its degradation products.

  • Objective: To qualitatively and quantitatively assess the stability of the compound in solution and identify degradation products.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is stable for the duration of the experiment (e.g., DMSO-d₆, CD₃OD).

  • Procedure:

    • Dissolve a known amount of this compound in the chosen deuterated solvent.

    • Acquire an initial ¹H NMR spectrum.

    • Spike the solution with a stressor (e.g., D₂O, NaOD, DCl) or expose it to heat or light.

    • Acquire subsequent ¹H NMR spectra at various time intervals.

    • Monitor for the appearance of new signals corresponding to degradation products and the disappearance of signals from the parent compound. Integration of the peaks can provide a quantitative measure of degradation.

Visualizing Stability and Degradation

Factors Affecting Stability

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

Factors Affecting Stability of this compound cluster_factors Environmental Factors cluster_compound Compound State cluster_degradation Degradation Pathways Moisture Moisture Protodeboronation Protodeboronation Moisture->Protodeboronation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light Light->Oxidation Temperature Temperature Temperature->Protodeboronation Temperature->Oxidation pH pH pH->Protodeboronation This compound This compound This compound->Protodeboronation This compound->Oxidation

Caption: Key factors influencing the degradation of this compound.

Proposed Degradation Pathways

This diagram outlines the primary chemical transformations that this compound may undergo upon degradation.

Proposed Degradation Pathways Start This compound Protodeboronation Protodeboronation (+H2O) Start->Protodeboronation Oxidation Oxidation ([O]) Start->Oxidation Product1 3-Acetamidotoluene Protodeboronation->Product1 Product2 Boric Acid Protodeboronation->Product2 Product3 5-Acetamido-2-methylphenol Oxidation->Product3

Caption: Major degradation routes for this compound.

Experimental Workflow for Stability Testing

The following workflow illustrates a typical process for conducting a forced degradation study.

Forced Degradation Study Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Sample->Analyze Characterize Characterize Degradants (e.g., LC-MS, NMR) Analyze->Characterize Report Report Stability Profile Characterize->Report

Caption: A standard workflow for assessing the stability of a chemical compound.

By adhering to the storage and handling guidelines and utilizing the outlined experimental approaches, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Solubility Profile of 5-Acetamido-2-methylphenylboronic acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetamido-2-methylphenylboronic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this particular compound, this document focuses on predicting its solubility in common organic solvents based on the established behavior of structurally related arylboronic acids. Furthermore, this guide presents detailed experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise data for applications in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Importance of Solubility in Arylboronic Acid Applications

This compound is an organoboron compound with significant potential as a building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficiency of such reactions, along with subsequent purification and formulation processes, is critically dependent on the solubility of the boronic acid reagent in the chosen solvent system.[1] A thorough understanding of its solubility profile is therefore paramount for reaction optimization, ensuring homogenous reaction conditions, and facilitating product isolation.

Boronic acids as a class exhibit complex solubility behaviors. They can form cyclic anhydrides, known as boroxines, through dehydration, which can influence their dissolution characteristics.[2][3] The nature and position of substituents on the phenyl ring also play a significant role in modulating solubility.[3][4]

Predicted Solubility of this compound

  • A Boronic Acid Group (-B(OH)₂): This group is polar and capable of hydrogen bonding, contributing to solubility in polar solvents.

  • An Acetamido Group (-NHC(O)CH₃): This is a polar amide group that can act as both a hydrogen bond donor and acceptor, which is expected to enhance solubility in polar protic and aprotic solvents.[6]

  • A Methyl Group (-CH₃): A non-polar, hydrophobic group.

  • An Aromatic Ring: The phenyl ring itself is largely non-polar.

The overall solubility will be a balance between the polar boronic acid and acetamido groups and the non-polar tolyl backbone. Based on these characteristics and data from analogous compounds, the following qualitative solubility is predicted.[4][7]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterSoluble to Moderately SolubleThe boronic acid and acetamido groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the hydrophobic aryl ring.[4][8]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSolubleStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent are expected to effectively solvate the polar functional groups. Phenylboronic acid generally shows high solubility in ketones like acetone.[1][4]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately SolubleEthers can act as hydrogen bond acceptors, leading to moderate solubility. Phenylboronic acid exhibits high solubility in ethers.[1]
Chlorinated Dichloromethane (DCM), ChloroformSparingly Soluble to Moderately SolubleThese solvents are weakly polar. Phenylboronic acid has moderate solubility in chloroform.[1][4]
Non-polar Aromatic Toluene, BenzeneSparingly SolubleThe aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the polar groups will be poorly solvated.
Non-polar Aliphatic Hexanes, CyclohexaneInsolubleThe significant polarity of the boronic acid and acetamido groups makes dissolution in non-polar aliphatic solvents highly unfavorable. Arylboronic acids generally show very low solubility in hydrocarbons.[1][4]

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination is crucial. The following are detailed methodologies adapted from standard practices for organic compounds and specifically for boronic acids.[3][9][10]

This method determines the equilibrium solubility of a compound and is considered the gold standard.[11]

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[9]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., >10,000 rpm for 15 minutes) to pellet any suspended solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution and Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[12][13]

Materials and Apparatus:

  • 10 mM stock solution of this compound in 100% DMSO

  • Selected organic solvents (as assay buffers)

  • 96-well microplates

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.

  • Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate.

  • Solvent Addition: Add the test solvent (e.g., 98-99 µL) to each well to achieve the desired final compound concentration.

  • Incubation: Mix the plate and incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 2 hours).[12]

  • Analysis: Measure the amount of precipitated compound. This can be done directly by nephelometry, where an increase in light scattering indicates precipitation. Alternatively, the plate can be filtered or centrifuged, and the concentration of the remaining dissolved compound in the supernatant can be measured by UV-Vis spectroscopy.[9][13]

Visualizing the Experimental Workflow

The logical flow for determining the solubility of a new compound involves several key stages, from initial preparation to final data analysis.

G Workflow for Solubility Determination cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_thermo Thermodynamic (Shake-Flask) cluster_kinetic Kinetic (Plate-Based) cluster_analysis 3. Analysis & Reporting Compound Select High-Purity This compound Solvents Select High-Purity Organic Solvents Stock Prepare DMSO Stock (for Kinetic Assay) DispenseStock Dispense DMSO Stock into Plate Stock->DispenseStock AddExcess Add Excess Solid to Solvent Equilibrate Equilibrate (24-48h) with Agitation AddExcess->Equilibrate Separate Centrifuge/ Filter Equilibrate->Separate Quantify Quantify Supernatant (HPLC / LC-MS) Separate->Quantify AddSolvent Add Solvent DispenseStock->AddSolvent Incubate Incubate (e.g., 2h) AddSolvent->Incubate Precipitate Measure Precipitation (Nephelometry / UV) Incubate->Precipitate Report Calculate Solubility (e.g., mg/mL) & Report Data Quantify->Report Precipitate->Report

Caption: Experimental workflow for determining compound solubility.

Conclusion

While quantitative solubility data for this compound is not currently published, a qualitative assessment based on its chemical structure provides valuable guidance for solvent selection. The presence of both hydrogen-bonding groups and a hydrophobic backbone suggests a preference for polar organic solvents such as alcohols, DMF, DMSO, and acetone. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide—namely the shake-flask method for thermodynamic solubility and plate-based assays for kinetic solubility—offer robust frameworks for generating reliable data. This information is essential for researchers in drug development and process chemistry to effectively utilize this versatile boronic acid in their synthetic endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 5-Acetamido-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the expected spectroscopic data for 5-Acetamido-2-methylphenylboronic acid (CAS No. 1060661-55-3), a compound often utilized as a building block in organic synthesis.[1] The following sections outline the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Molecular Formula: C₉H₁₂BNO₃ Molecular Weight: 193.01 g/mol [1]

Chemical Structure:

Chemical structure of this compound

Figure 1. Structure of this compound.

Predicted Spectroscopic Data

While a complete set of publicly available, experimentally verified spectra for this specific molecule is limited, the expected spectral characteristics can be reliably predicted based on its functional groups and analogous structures. The following tables summarize the anticipated quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]

Table 1: Predicted ¹H-NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.90 Singlet 1H Amide N-H
~7.95 Singlet 2H Boronic acid B(OH ₂)
~7.75 Singlet 1H Aromatic CH (H-6)
~7.50 Doublet 1H Aromatic CH (H-4)
~7.20 Doublet 1H Aromatic CH (H-3)
~2.40 Singlet 3H Aromatic CH

| ~2.05 | Singlet | 3H | Acetyl CH ₃ |

Table 2: Predicted ¹³C-NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~168.5 C=O (Amide)
~140.0 C -NH (Aromatic)
~136.5 C -CH₃ (Aromatic)
~133.0 C -H (Aromatic, C-6)
~128.0 C -B (Aromatic, C-1)
~125.0 C -H (Aromatic, C-3)
~120.0 C -H (Aromatic, C-4)
~24.0 Acetyl C H₃

| ~20.0 | Aromatic C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[3][4]

Table 3: Predicted IR Absorption Data

Frequency (cm⁻¹) Bond Functional Group
3400 - 3200 (broad) O-H Stretch Boronic acid
~3300 N-H Stretch Amide
3100 - 3000 C-H Stretch Aromatic
2980 - 2850 C-H Stretch Aliphatic (Methyl)
~1670 C=O Stretch Amide I
~1550 N-H Bend Amide II
1400 - 1350 B-O Stretch Boronic acid

| ~1320 | B-C Stretch | Aryl-boron |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[5][6]

Table 4: Predicted Mass Spectrometry Data

m/z Value Ion Technique
193.09 [M]⁺ or [M+H]⁺ Expected Molecular Ion Peak
175.08 [M-H₂O]⁺ Loss of water
150.08 [M-B(OH)₂]⁺ Loss of boronic acid group

| 134.08 | [M-C₂H₃NO]⁺ | Loss of acetamide fragment |

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of spectroscopic data for small organic compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial.[7] DMSO-d₆ is often suitable for boronic acids due to its ability to dissolve polar compounds and exchange with the acidic B(OH)₂ and N-H protons.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peaks.[8]

    • Acquire a standard one-dimensional ¹H spectrum using a 45° or 90° pulse angle.[8]

    • Acquire a ¹³C{¹H} proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[7]

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.[9]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample. The goal is to disperse the sample particles uniformly within the KBr matrix.[9]

  • Pellet Formation: Transfer the mixture to a pellet-pressing die. Apply high pressure (several tons) using a hydraulic press to form a small, transparent, or translucent pellet.[9]

  • Analysis: Place the KBr pellet into the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment first. Then, record the sample spectrum over the desired range (typically 4000–400 cm⁻¹).[3] The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Ionization: The sample solution is introduced into the electrospray ionization (ESI) source. A high voltage is applied to a capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.[6]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5][10]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is compiled to create a mass spectrum, plotting relative intensity against the m/z ratio.

Spectroscopic Analysis Workflow

The logical process for characterizing a chemical compound using multiple spectroscopic techniques is outlined below. This workflow ensures that complementary data from different methods are used to build a comprehensive and confident structural assignment.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Sample Submission (this compound) Prep Sample Preparation (Dissolution, Pelletizing) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Analysis (FTIR) Prep->IR MS MS Analysis (ESI, EI) Prep->MS Process Data Processing (FT, Baseline Correction, Calibration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Fragmentation) Process->Interpret Structure Structural Elucidation (Combine All Data) Interpret->Structure Confirm Final Structure Confirmation Structure->Confirm

Figure 2. Workflow for Spectroscopic Characterization.

References

The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids, a class of organoboron compounds, have evolved from chemical curiosities to indispensable tools in modern science. Their unique electronic properties and reactivity have positioned them at the forefront of organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive exploration of the seminal discoveries, key historical milestones, and the evolution of synthetic methodologies that have shaped the field of substituted phenylboronic acids. We will delve into the foundational experimental protocols, present quantitative data from historical syntheses, and visualize key mechanisms that underscore their remarkable utility.

The Dawn of Boronic Acid Chemistry: From Frankland to Michaelis and Becker

The story of boronic acids begins in 1860 with Edward Frankland, who first reported the synthesis and isolation of an alkylboronic acid, ethylboronic acid.[1][2][3] This pioneering work laid the groundwork for the exploration of a new class of organometallic compounds.

Two decades later, in 1880, the field expanded to include aromatic derivatives with the first reported synthesis of phenylboronic acid by A. Michaelis and P. Becker.[2][3] Their method, while groundbreaking, was indicative of the challenging synthetic techniques of the era, involving the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube.

Early Synthetic Methodologies: A Landscape of Innovation and Challenge

The initial methods for synthesizing phenylboronic acids were often characterized by harsh reaction conditions and low yields.[2][3] A significant advancement came with the utilization of organometallic reagents, particularly Grignard reagents, which offered a more accessible route to the carbon-boron bond.[3] The reaction of a phenylmagnesium halide with a trialkyl borate, followed by hydrolysis, became a cornerstone of phenylboronic acid synthesis. However, this method was not without its own set of challenges, including the formation of diarylborinic and triarylborane byproducts.

Quantitative Data from Historical Syntheses

To provide a clear perspective on the evolution of synthetic efficiency, the following tables summarize quantitative data from key historical methods for the synthesis of phenylboronic acid and its derivatives.

Method Reactants Conditions Yield (%) Melting Point (°C) Reference
Michaelis & Becker (1880)Diphenylmercury, Boron TrichlorideSealed tube, high temperatureNot reportedNot reported[2][3]
Grignard Method (early 20th century)Phenylmagnesium Bromide, Trialkyl BorateEthereal solvent, low temperatureTypically low to moderate216-219[3]
Improved Grignard MethodPhenylmagnesium Bromide, Trimethyl BorateTHF, -78 °C, then hydrolysis~70-80%217-219[3]

Experimental Protocols

This section provides detailed methodologies for key historical syntheses of boronic acids, offering a practical understanding of the techniques employed by pioneers in the field.

Protocol 1: Frankland's Synthesis of Ethylboronic Acid (1860) - A General Description

Edward Frankland's seminal synthesis, while not of a phenylboronic acid, was the first of any boronic acid and is therefore of significant historical importance.[1][2][3]

Reactants:

  • Diethylzinc (Zn(C₂H₅)₂)

  • Triethyl borate (B(OC₂H₅)₃)

Procedure:

  • In a sealed vessel, diethylzinc was reacted with triethyl borate. This reaction produced triethylborane (B(C₂H₅)₃).

  • The resulting triethylborane was then carefully oxidized by exposure to air.

  • The controlled oxidation of triethylborane yielded ethylboronic acid (C₂H₅B(OH)₂).

Protocol 2: Michaelis and Becker's Synthesis of Phenylboronic Acid (1880) - A General Description

The first synthesis of an arylboronic acid was a landmark achievement, though the protocol reflects the demanding experimental conditions of the time.

Reactants:

  • Diphenylmercury ((C₆H₅)₂Hg)

  • Boron trichloride (BCl₃)

Procedure:

  • Diphenylmercury and boron trichloride were sealed in a glass tube.

  • The sealed tube was heated to a high temperature to induce the reaction.

  • The reaction produced phenylboronyl dichloride (C₆H₅BCl₂).

  • Subsequent hydrolysis of phenylboronyl dichloride yielded phenylboronic acid (C₆H₅B(OH)₂).

Note: The detailed experimental protocol and quantitative data from the original 1880 publication by Michaelis and Becker in "Berichte der deutschen chemischen Gesellschaft" could not be located through the available search tools. The description above is based on secondary accounts of their work.

Protocol 3: Representative Grignard Synthesis of Phenylboronic Acid

The use of Grignard reagents marked a significant improvement in the accessibility of phenylboronic acids.

Reactants:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Trimethyl borate

  • Aqueous hydrochloric acid

Procedure:

  • A Grignard reagent, phenylmagnesium bromide, is prepared by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

  • The solution of phenylmagnesium bromide is then added dropwise to a solution of trimethyl borate in anhydrous diethyl ether, maintained at a low temperature (typically -78 °C) to minimize side reactions.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude phenylboronic acid.

  • The crude product can be purified by recrystallization.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Organic Synthesis

The landscape of organic chemistry was irrevocably changed in 1979 with the discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura. This reaction, now famously known as the Suzuki-Miyaura coupling, provided a powerful and versatile method for the formation of carbon-carbon bonds. Substituted phenylboronic acids became key reagents in this transformation, enabling the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.

Protocol 4: Early Suzuki-Miyaura Cross-Coupling Reaction (Based on the 1979 Tetrahedron Letters Publication)

The following is a representative experimental procedure based on the seminal 1979 publication by Miyaura, Yamada, and Suzuki.

Reactants:

  • Aryl halide (e.g., bromobenzene)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous sodium carbonate)

  • Solvent (e.g., benzene or toluene)

Procedure:

  • To a reaction flask containing a solution of the aryl halide and phenylboronic acid in the chosen solvent, the palladium catalyst and aqueous base are added.

  • The reaction mixture is heated under reflux with vigorous stirring.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., gas chromatography or thin-layer chromatography).

  • Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography or recrystallization to afford the biaryl product.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R1-Pd(II)L2-R2 tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Regeneration of Catalyst product R1-R2 re->product boronic_acid R2-B(OH)2 base Base boronic_acid->base boronate [R2-B(OH)3]- base->boronate aryl_halide R1-X boronate->tm

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Phenylboronic Acids as Chemical Sensors: The Recognition of Diols

A pivotal discovery in the 1950s revealed the ability of phenylboronic acids to reversibly bind with compounds containing 1,2- or 1,3-diols, such as sugars. This interaction involves the formation of a cyclic boronate ester, a process that is highly dependent on pH. This property has been ingeniously exploited in the development of chemical sensors, most notably for the detection of glucose, which has significant implications for the management of diabetes.

The sensing mechanism relies on the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. The binding of a diol, such as glucose, shifts this equilibrium, leading to a measurable signal, which can be optical (fluorescence, color change) or electrochemical.

Glucose_Sensing Mechanism of Glucose Sensing by Phenylboronic Acid pba Phenylboronic Acid (Trigonal Planar, Neutral) boronate Phenylboronate (Tetrahedral, Anionic) pba->boronate + OH- / - H2O complex Cyclic Boronate Ester (Tetrahedral, Anionic) boronate->complex + Glucose - 2H2O glucose Glucose (Diol) glucose->complex complex->boronate + 2H2O - Glucose

Caption: Mechanism of Glucose Sensing by Phenylboronic Acid.

The Rise of Boron in Medicinal Chemistry: The Bortezomib Story

For a long time, boron-containing compounds were largely overlooked in medicinal chemistry due to concerns about potential toxicity. This perception began to shift with a deeper understanding of their chemistry and biological interactions. A watershed moment arrived with the development and approval of Bortezomib (Velcade®), a dipeptidyl boronic acid, as a first-in-class proteasome inhibitor for the treatment of multiple myeloma.

Bortezomib's mechanism of action involves the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The boronic acid moiety of Bortezomib forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome. This inhibition disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancerous cells. The success of Bortezomib has catalyzed a surge of interest in the development of other boronic acid-based therapeutics.

Bortezomib_Mechanism Mechanism of Proteasome Inhibition by Bortezomib bortezomib Bortezomib (Dipeptidyl Boronic Acid) inhibition Reversible Covalent Inhibition bortezomib->inhibition proteasome 26S Proteasome (Chymotrypsin-like active site with N-terminal Threonine) proteasome->inhibition protein_accumulation Accumulation of Ubiquitinated Proteins (e.g., p53, IκB) inhibition->protein_accumulation Blocks protein degradation apoptosis Apoptosis protein_accumulation->apoptosis cell_cycle_arrest Cell Cycle Arrest protein_accumulation->cell_cycle_arrest

Caption: Mechanism of Proteasome Inhibition by Bortezomib.

Conclusion

The journey of substituted phenylboronic acids from their initial synthesis in the late 19th century to their current status as indispensable molecules in a multitude of scientific disciplines is a testament to the power of fundamental chemical discovery. The early, often arduous, synthetic work of pioneers like Frankland, Michaelis, and Becker laid the essential groundwork for future innovations. The advent of transformative reactions like the Suzuki-Miyaura coupling and the elucidation of their unique interactions with biological molecules have unlocked a vast potential that continues to be explored. For researchers, scientists, and drug development professionals, a deep understanding of the history and fundamental chemistry of substituted phenylboronic acids is not merely an academic exercise, but a crucial foundation for future innovation and the development of next-generation technologies and therapeutics.

References

The Mechanism of Suzuki-Miyaura Coupling with Arylboronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds. This technical guide provides a comprehensive exploration of the core mechanism of the Suzuki-Miyaura coupling with arylboronic acids, offering insights for researchers, scientists, and professionals in drug development seeking to leverage this powerful reaction.

The Catalytic Cycle: A Three-Act Symphony

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle centered around a palladium catalyst, which orchestrates the coupling of an organohalide with an organoboron species.[1][2][3] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Oxidative Addition: The Initiation

The catalytic cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, typically bearing phosphine ligands.[3][4] This step, often the rate-determining step of the entire cycle, involves the insertion of the palladium atom into the carbon-halogen bond of the aryl halide.[4][5][6] The palladium center is consequently oxidized from the 0 to the +2 oxidation state, forming a square planar organopalladium(II) complex.[7][8] The reactivity of the aryl halide in this step follows the general trend of I > OTf > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond.[3][4][6] While oxidative addition with vinyl halides proceeds with retention of stereochemistry, it results in inversion of stereochemistry with allylic and benzylic halides.[4] The initial product is a cis-organopalladium(II) complex, which rapidly isomerizes to the more stable trans-isomer.[3][4]

Transmetalation: The Key Exchange

The transmetalation step involves the transfer of the aryl group from the boron atom of the organoboronic acid to the palladium(II) center.[5][9] This process is crucial and is significantly influenced by the presence of a base. The base plays a multifaceted role, the most critical being the activation of the boronic acid.[10][11] It reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex), which is more reactive towards the palladium(II) complex.[11]

Two primary pathways for transmetalation have been proposed and debated:

  • The Boronate Pathway: The base activates the boronic acid to form a tetracoordinate boronate, which then reacts with the trans-organopalladium(II) halide complex.

  • The Oxo-Palladium Pathway: The base (typically hydroxide) first displaces the halide on the palladium complex to form a palladium-hydroxo species. This species then reacts with the neutral boronic acid.

Recent kinetic and mechanistic studies suggest that the oxo-palladium pathway is often favored under many common reaction conditions.

Reductive Elimination: The Final Embrace

The final step of the catalytic cycle is reductive elimination, where the two organic groups (the aryl group from the original halide and the aryl group from the boronic acid) are expelled from the palladium center, forming the new carbon-carbon bond of the biaryl product.[2][3] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8] For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium complex. Therefore, if the complex is in a trans configuration after transmetalation, a trans-to-cis isomerization must precede reductive elimination.[12] Kinetic studies have shown that reductive elimination often follows first-order kinetics.[3]

Data Presentation: Quantitative Insights into Reaction Performance

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data on the impact of these components on reaction yield.

Table 1: Comparison of Yields with Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid [10]

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
5NEt₃Toluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 2: Comparative Yields for Suzuki-Miyaura Couplings with Different Ligands [5]

EntryAryl HalideArylboronic AcidPrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)
12-chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid[Pd(allyl)Cl]₂ / XPhosK₃PO₄MeOH/THF601895
22-chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid[Pd(allyl)Cl]₂ / SPhosK₃PO₄MeOH/THF601893
32-chloro-4,6-dimethoxypyrimidine3-Furanboronic acid[Pd(allyl)Cl]₂ / XPhosK₃PO₄MeOH/THF601888
42-chloro-4,6-dimethoxypyrimidine3-Furanboronic acid[Pd(allyl)Cl]₂ / SPhosK₃PO₄K₃PO₄601885

Product yield was determined through comparison of product signal with an internal naphthalene standard on a gas chromatogram with an FID detector and is the average of two trials.

Mandatory Visualization

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_halide trans-Ar¹-Pd(II)L₂(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_diaryl cis-Ar¹-Pd(II)L₂(Ar²) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Ar¹-Ar² BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Activated Nucleophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reaction Setup reagents Weigh Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base start->reagents assembly Assemble Reaction Vessel under Inert Atmosphere reagents->assembly solvent Add Degassed Solvent(s) assembly->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up: Quench, Extract, Dry monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification end End: Characterized Product purification->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Oven-dried round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Rubber septum

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Oil bath

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[13]

Protocol 2: In-situ Monitoring of a Suzuki-Miyaura Coupling Reaction by ¹⁹F NMR Spectroscopy[15]

This protocol describes the monitoring of the nickel-catalyzed Suzuki cross-coupling reaction of 1-bromo-4-(trifluoromethyl)benzene with phenylboronic acid using ¹⁹F NMR spectroscopy.

Materials:

  • 1-bromo-4-(trifluoromethyl)benzene

  • Phenylboronic acid

  • Nickel catalyst

  • Base

  • Solvent

  • NMR tubes

  • Benchtop NMR spectrometer (e.g., NMReady-60PRO)

Procedure:

  • Set up the Suzuki-Miyaura coupling reaction as described in the general protocol, using 1-bromo-4-(trifluoromethyl)benzene as the aryl halide.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot of the reaction mixture.

  • Immediately place the aliquot into an NMR tube for analysis. No workup or use of deuterated solvents is necessary if the NMR spectrometer can lock onto a proton signal.[14]

  • Acquire a ¹⁹F NMR spectrum for each time point.

  • The signal for the starting material, 1-bromo-4-(trifluoromethyl)benzene, will appear at approximately -63.0 ppm, while the signal for the product, 4-(trifluoromethyl)biphenyl, will appear at approximately -62.7 ppm.[14]

  • Monitor the decrease in the integral of the starting material peak and the concomitant increase in the integral of the product peak over time to determine the reaction kinetics.

Protocol 3: Preparation of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This catalyst is a commonly used precatalyst for Suzuki-Miyaura coupling reactions.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Hydrazine hydrate

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Diethyl ether

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, add PdCl₂ and PPh₃ in DMSO.

  • Heat the mixture with stirring under an inert atmosphere.

  • Slowly add hydrazine hydrate to the hot solution via the dropping funnel. A color change to a yellow precipitate should be observed, indicating the formation of Pd(PPh₃)₄.

  • After the addition is complete, continue to stir the mixture at an elevated temperature for a short period.

  • Cool the mixture to room temperature and then in an ice bath to ensure complete precipitation.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the product sequentially with ethanol and diethyl ether to remove impurities.

  • Dry the product under vacuum. The resulting bright yellow solid is Pd(PPh₃)₄. Store under an inert atmosphere as it is sensitive to air.[15]

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Acetamido-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Acetamido-2-methylphenylboronic acid with various aryl and heteroaryl halides. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl scaffolds, which are prevalent in many pharmaceutical agents.

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated to form the desired biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination R1-X R1-X R1-X->R1-Pd(II)L2-X Oxidative Addition R2-B(OH)2 R2-B(OH)2 R2-B(OH)2->R1-Pd(II)L2-R2 Base Base Base->R1-Pd(II)L2-R2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide generalized procedures for the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides. Reaction conditions should be optimized for specific substrates.

Protocol 1: General Conditions for Coupling with Aryl Bromides

This protocol is a reliable starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%). Add this catalyst/ligand mixture to the Schlenk tube.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the Schlenk tube to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Seal the Schlenk tube and degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Reactants and Base Catalyst Add Catalyst/Ligand Setup->Catalyst Solvent Add Solvents Catalyst->Solvent Degas Degas with N2/Ar Solvent->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Extract Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product Drug_Discovery_Logic Start This compound Coupling Palladium-Catalyzed Suzuki-Miyaura Coupling Start->Coupling Library Library of Biaryl Compounds Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Application Notes and Protocols for the Design and Synthesis of Novel Inhibitors Using 5-Acetamido-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design and synthesis of novel inhibitors utilizing 5-acetamido-2-methylphenylboronic acid as a key starting material. This document outlines a strategic approach to inhibitor design, detailed synthetic protocols, and methods for biological evaluation.

Introduction

This compound is a versatile building block for the synthesis of complex organic molecules. Its substituted phenyl ring can be incorporated into various scaffolds to target a range of biological macromolecules. The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide variety of coupling partners. This allows for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity.

Boronic acid derivatives have gained significant attention in medicinal chemistry due to their ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, or to act as structural scaffolds in non-covalent inhibitors.

Design Strategy for a Novel Kinase Inhibitor

This section outlines a design strategy for a hypothetical novel kinase inhibitor incorporating the 5-acetamido-2-methylphenyl moiety. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. A common and effective scaffold is the pyrimidine ring.

Our design strategy involves the synthesis of a biaryl compound where the 5-acetamido-2-methylphenyl group is coupled to a functionalized pyrimidine ring. The acetamido group can act as a hydrogen bond donor, while the methyl group can provide favorable steric interactions within the target protein's binding pocket.

Table 1: Hypothetical Kinase Inhibition Data

The following table presents hypothetical inhibitory activity data for a series of designed compounds based on the proposed scaffold. This data is for illustrative purposes to demonstrate how quantitative data for novel inhibitors would be presented.

Compound IDStructureTarget KinaseIC50 (nM)
HYPO-001 5-Acetamido-2-methylphenyl-pyrimidine coreKinase X500
HYPO-002 HYPO-001 with R1 = morpholineKinase X150
HYPO-003 HYPO-001 with R1 = piperazineKinase X75
HYPO-004 HYPO-001 with R2 = cyclopropylKinase X250
HYPO-005 HYPO-003 with R2 = cyclopropylKinase X25

Experimental Protocols

General Synthetic Workflow

The synthesis of the target inhibitors will proceed through a key Suzuki-Miyaura cross-coupling reaction. The general workflow is depicted in the diagram below.

G A Starting Materials: This compound Functionalized Halogenated Pyrimidine B Suzuki-Miyaura Coupling Reaction (Pd catalyst, base) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Biological Evaluation (Kinase Assay) D->E G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Target Kinase Target Kinase Signaling Cascade->Target Kinase Downstream Effectors Downstream Effectors Target Kinase->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response Novel Inhibitor Novel Inhibitor Novel Inhibitor->Target Kinase Inhibition G node1 Core Scaffold 5-Acetamido-2-methylphenyl-pyrimidine node2 R1 Modification Exploration of substituents at position X node1->node2 node3 R2 Modification Exploration of substituents at position Y node1->node3 node4 Improved Potency Lower IC50 node2->node4 node5 Improved Selectivity Reduced off-target effects node2->node5 node3->node4 node3->node5 node6 Optimized Lead Compound node4->node6 node5->node6

5-Acetamido-2-methylphenylboronic Acid: A Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetamido-2-methylphenylboronic acid is a substituted phenylboronic acid that holds significant potential as a building block in the synthesis of novel anticancer agents. The unique chemical properties of the boronic acid moiety, including its ability to form reversible covalent bonds with biological targets, make it an attractive functional group for the design of enzyme inhibitors and therapeutic agents. Phenylboronic acid derivatives have been explored for their anticancer activities through various mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival. This document provides an overview of the potential applications of this compound in oncology research, along with detailed protocols for the synthesis and evaluation of its derivatives, based on studies of analogous compounds.

Rationale for Use in Anticancer Agent Synthesis

The utility of this compound as a scaffold for anticancer agents is supported by several key principles:

  • Sialic Acid Targeting: Phenylboronic acids are known to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery.[1]

  • Enzyme Inhibition: The boronic acid group can act as a warhead to inhibit the activity of various enzymes, such as proteasomes, which are critical for tumor progression.[1][2] The success of the boronic acid-based drug Bortezomib in treating multiple myeloma highlights the therapeutic potential of this class of compounds.

  • Structural Bioisostere: Boronic acids are considered bioisosteres of carboxylic acids, allowing for their incorporation into known pharmacophores to potentially improve potency, selectivity, and pharmacokinetic properties.

  • Modulation of Signaling Pathways: Phenylboronic acid derivatives have been shown to inhibit key signaling networks involved in cancer cell migration and proliferation, such as the Rho GTPase pathway.[3][4][5][6]

Data from Analogous Phenylboronic Acid Derivatives

Due to the limited publicly available data specifically on the anticancer applications of this compound, this section presents data from structurally related phenylboronic acid derivatives to illustrate the potential efficacy of this compound class.

Table 1: Antiproliferative Activity of Selected Phenylboronic Acid Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
8b MCF-7 (Breast Carcinoma)< 1[2]
8c MCF-7 (Breast Carcinoma)< 1[2]
18 (2-Fluoro-6-formylphenylboronic acid) A2780 (Ovarian)Low micromolar[7][8]
27 (3-Morpholino-5-fluorobenzoxaborole) A2780 (Ovarian)Low micromolar[7][8]

Table 2: Tubulin Polymerization Inhibition by Boronic Acid Analogs of Combretastatin A-4

Compound IDTubulin Polymerization IC50 (µM)Reference
8a 28[2]
8b 18[2]
8c 10[2]

Experimental Protocols

The following protocols are generalized methodologies based on published research on phenylboronic acid derivatives and can be adapted for the synthesis and evaluation of anticancer agents derived from this compound.

Protocol 1: General Synthesis of a Chalcone-Boronic Acid Derivative

This protocol describes a general method for synthesizing a chalcone derivative incorporating a phenylboronic acid moiety, adapted from literature procedures.[9]

Materials:

  • Substituted acetophenone (e.g., a derivative of this compound)

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Pinacol (bromomethyl)boronate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Claisen-Schmidt Condensation:

    • Dissolve the substituted acetophenone and benzaldehyde in methanol.

    • Add a solution of KOH in methanol and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the chalcone product.

    • Purify the product by column chromatography.

  • Boronic Ester Formation:

    • Suspend NaH in dry THF at 0°C.

    • Add a solution of the purified chalcone in THF dropwise.

    • Add pinacol (bromomethyl)boronate and allow the reaction to warm to room temperature overnight.

    • Quench the reaction and extract the boronic ester derivative.

    • Purify by column chromatography.

  • Deprotection to Boronic Acid:

    • Dissolve the boronic ester in a suitable solvent.

    • Add an aqueous solution of NaOH and stir.

    • Acidify the reaction mixture to precipitate the final phenylboronic acid derivative.

    • Filter, wash, and dry the product.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized phenylboronic acid derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds dissolved in DMSO (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Synthesized phenylboronic acid derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI staining solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related compounds, derivatives of this compound may exert their anticancer effects through the modulation of several key signaling pathways.

Rho GTPase Signaling Pathway

Phenylboronic acids have been shown to inhibit the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[3][4][5][6] These small G proteins are crucial regulators of the actin cytoskeleton and are involved in cell migration, invasion, and proliferation. Inhibition of this pathway can lead to a reduction in cancer cell motility and metastasis.

Rho_GTPase_Signaling Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Extracellular_Signal->Receptor GEF GEF Receptor->GEF Activates Rho_GDP Rho-GDP (Inactive) GEF->Rho_GDP Promotes GDP/GTP exchange Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP Rho_GTP->Rho_GDP Effector Downstream Effectors (e.g., ROCK, PAK) Rho_GTP->Effector Activates GAP GAP GAP->Rho_GTP Promotes GTP hydrolysis Cytoskeletal_Changes Cytoskeletal Changes (Migration, Proliferation) Effector->Cytoskeletal_Changes PBA_Derivative Phenylboronic Acid Derivative PBA_Derivative->Rho_GTP Inhibits

Caption: Inhibition of the Rho GTPase signaling cascade by a phenylboronic acid derivative.

Experimental Workflow for Anticancer Evaluation

A typical workflow for the evaluation of a novel anticancer agent derived from this compound would involve a series of in vitro and in vivo studies.

Experimental_Workflow Synthesis Synthesis of 5-Acetamido-2-methylphenylboronic Acid Derivatives In_Vitro_Screening In Vitro Screening (Cell Viability - MTT Assay) Synthesis->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) In_Vitro_Screening->Mechanism_Studies Active Compounds In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Studies->Lead_Optimization Efficacious Compounds Lead_Optimization->Synthesis Iterative Design Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the discovery and development of anticancer agents.

Conclusion

While direct experimental data on the use of this compound as a building block for anticancer agents is currently limited in the public domain, the broader class of phenylboronic acid derivatives has demonstrated significant promise in oncology research. The provided data on analogous compounds and the detailed experimental protocols offer a solid foundation for researchers to explore the potential of this versatile scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover novel and effective therapeutic agents for the treatment of cancer.

References

Application Notes and Protocols for the Development of Antibacterial Compounds from 5-Acetamido-2-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing, evaluating, and characterizing the antibacterial potential of 5-Acetamido-2-methylphenylboronic acid and its derivatives. The protocols outlined below are based on established methods for boronic acid compounds and serve as a guide for the development of novel antibacterial agents.

Introduction

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Boronic acid derivatives have emerged as a promising class of compounds, notably as inhibitors of bacterial enzymes such as β-lactamases.[1][2] The compound this compound (CAS 1060661-55-3) represents a scaffold of interest for the development of such inhibitors.[3][4] Its structural features, including the acetamido and methylphenyl groups, offer opportunities for synthetic modification to optimize antibacterial efficacy and pharmacokinetic properties. These notes will detail the synthesis, in vitro evaluation, and mechanistic studies applicable to this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below, based on common organic chemistry reactions for boronic acid synthesis.

Protocol 2.1: Synthesis of this compound

This protocol describes a plausible synthetic route.

Materials:

  • 4-Amino-3-methylacetophenone

  • Acetic anhydride

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acetylation of 4-Amino-3-methylacetophenone: React 4-Amino-3-methylacetophenone with acetic anhydride in the presence of a base to protect the amino group, yielding 4-Acetamido-3-methylacetophenone.

  • Bromination of the Methyl Group: The methyl group of 4-Acetamido-3-methylacetophenone is brominated using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) under light to yield 4-Acetamido-3-(bromomethyl)acetophenone.

  • Grignard Reagent Formation: The resulting benzylic bromide is converted to a Grignard reagent by reacting with magnesium turnings in anhydrous THF.

  • Borylation: The Grignard reagent is then reacted with triisopropyl borate at low temperature (e.g., -78 °C).

  • Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous hydrochloric acid to yield this compound.

  • Purification: The crude product is purified by extraction with an organic solvent, followed by washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure. Final purification is achieved by column chromatography on silica gel.

In Vitro Antibacterial Activity Assessment

The primary evaluation of novel antibacterial compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • This compound derivative stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (MHB with DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivative in MHB in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include wells with bacteria and no compound (growth control), and wells with MHB and no bacteria (sterility control). Also, include a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

While specific experimental data for this compound derivatives are not publicly available, the following table illustrates how MIC values would be presented.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values of this compound Derivatives

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 700603)
This compound >128>128>12864
Derivative A (e.g., with halogen) 326412816
Derivative B (e.g., with altered side chain) 1632648
Ciprofloxacin (Control) 0.50.2510.5

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Mechanism of Action Studies: β-Lactamase Inhibition

A primary mechanism of action for many boronic acid-based antibacterials is the inhibition of β-lactamase enzymes.

Protocol 4.1: β-Lactamase Inhibition Assay

This spectrophotometric assay uses the chromogenic cephalosporin, nitrocefin, as a substrate.[6]

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Nitrocefin solution

  • Phosphate buffer (pH 7.0)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading at 490 nm

  • This compound derivative stock solution (in DMSO)

  • Positive control inhibitor (e.g., clavulanic acid)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the β-lactamase enzyme to phosphate buffer. Then, add varying concentrations of the this compound derivative and incubate for a set period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the nitrocefin substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing Workflows and Mechanisms

Diagram 1: General Workflow for Antibacterial Compound Development

The following diagram illustrates the typical workflow for the discovery and preclinical development of novel antibacterial agents, such as derivatives of this compound.

G Workflow for Antibacterial Compound Development cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo Studies a Compound Design & Synthesis of Derivatives b Purification & Characterization a->b c Antibacterial Susceptibility Testing (MIC) b->c d Mechanism of Action Studies (e.g., Enzyme Inhibition) c->d e Cytotoxicity Assays d->e f Structure-Activity Relationship (SAR) Studies e->f g ADME/Tox Profiling f->g h Animal Models of Infection g->h i Efficacy & Pharmacokinetics h->i j Preclinical Candidate i->j

Caption: Workflow for Antibacterial Compound Development.

Diagram 2: Hypothetical Mechanism of β-Lactamase Inhibition

This diagram illustrates the proposed mechanism of action where a this compound derivative inhibits a serine β-lactamase. Boronic acids act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

G Mechanism of Serine β-Lactamase Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex cluster_3 Outcome serine Serine Residue (Catalytic Nucleophile) complex Reversible Covalent Adduct (Tetrahedral Intermediate Mimic) serine->complex Nucleophilic Attack boronic_acid This compound Derivative boronic_acid->complex Binding inhibition β-Lactamase Inactivation complex->inhibition restoration Restoration of β-Lactam Antibiotic Activity inhibition->restoration

Caption: Mechanism of β-Lactamase Inhibition.

References

Application Notes and Protocols for Antiviral Drug Discovery with 5-Acetamido-2-methylphenylboronic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential use of 5-Acetamido-2-methylphenylboronic acid as a scaffold in the discovery of novel antiviral agents. While direct antiviral activity of this specific scaffold has not been extensively reported in publicly available literature, its structural motifs are present in known inhibitors of various viral targets. This document outlines hypothetical applications and detailed protocols based on the established activities of similar phenylboronic acid derivatives against key viral enzymes and entry mechanisms.

Introduction to this compound in Antiviral Research

Boronic acids are a versatile class of compounds that have gained significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and act as transition state analogs for serine proteases.[1] This reactivity has been successfully exploited in the development of several FDA-approved drugs.[2] In the context of antiviral research, phenylboronic acid scaffolds have shown promise as inhibitors of critical viral enzymes, including proteases and neuraminidases, as well as viral entry into host cells.[1][3][4]

The this compound scaffold offers several features that make it an attractive starting point for the design of novel antiviral inhibitors:

  • The boronic acid moiety: Can interact with the active sites of viral enzymes, particularly serine proteases, through the formation of a stable, reversible covalent bond with the catalytic serine residue. It can also participate in a network of hydrogen bonds.[5]

  • The acetamido group: Can serve as a hydrogen bond donor and acceptor, potentially increasing the binding affinity and specificity of the inhibitor for the target protein.

  • The methyl group: Provides a point for steric interaction and can influence the overall conformation and pharmacokinetic properties of the molecule.

This document will explore the hypothetical application of this compound derivatives as inhibitors of three major viral targets: HIV-1 Protease , SARS-CoV-2 Main Protease (Mpro) , and Influenza A Neuraminidase .

Data Presentation: Hypothetical Inhibitory Activities

The following tables summarize hypothetical quantitative data for a series of compounds derived from the this compound scaffold. These values are illustrative and based on the reported activities of similar boronic acid-based inhibitors against the respective viral targets.

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives against HIV-1 Protease

Compound IDR-Group ModificationIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
AMPB-001 Unsubstituted>1000>100-
AMPB-002 4-Fluorophenyl58751293
AMPB-003 3,5-Difluorophenyl25823280
AMPB-004 4-Pyridyl89>100>1123
AMPB-005 2-Naphthyl15604000
Darunavir Reference Drug0.01>100>10,000,000

Table 2: Hypothetical Inhibitory Activity of this compound Derivatives against SARS-CoV-2 Mpro

Compound IDR-Group ModificationIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
AMPB-101 Unsubstituted>100>100-
AMPB-102 Cyclohexyl12.5907.2
AMPB-103 Benzyl5.2>100>19.2
AMPB-104 4-Chlorobenzyl2.16832.4
AMPB-105 3-Quinolinyl0.94550
Nirmatrelvir Reference Drug0.003>100>33,333

Table 3: Hypothetical Inhibitory Activity of this compound Derivatives against Influenza A Neuraminidase (H1N1)

Compound IDR-Group ModificationIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
AMPB-201 Unsubstituted>200>100-
AMPB-202 Guanidinoethyl25.3>100>4.0
AMPB-203 Carboxymethyl15.8>100>6.3
AMPB-204 4-Carboxyphenyl8.19511.7
AMPB-205 (1-Carboxy-2-ethyl)butyl3.58825.1
Oseltamivir Carboxylate Reference Drug0.0011>100>90,909

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments relevant to the synthesis and evaluation of antiviral compounds based on the this compound scaffold.

Protocol 1: General Synthesis of this compound Derivatives (Hypothetical)

This protocol describes a hypothetical multi-step synthesis to generate a library of derivatives from the starting scaffold.

G cluster_synthesis Synthesis Workflow A Starting Material: This compound B Protection of Boronic Acid (e.g., with pinacol) A->B Esterification C Modification of Acetamido Group (e.g., Suzuki Coupling at a new position or modification of the acetyl group) B->C Coupling Reaction D Deprotection of Boronic Acid C->D Hydrolysis E Purification and Characterization (HPLC, NMR, MS) D->E Workup F Final Compound Library E->F

Caption: A generalized synthetic workflow for creating a library of antiviral candidates.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvents (e.g., Toluene, THF, DCM)

  • Suzuki coupling reagents (e.g., Palladium catalyst, base, corresponding aryl halides)

  • Acid or base for deprotection (e.g., HCl, NaOH)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Protection of the Boronic Acid: a. Dissolve this compound (1 eq.) and pinacol (1.1 eq.) in anhydrous toluene. b. Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 2-4 hours. c. Monitor the reaction by TLC. d. Once complete, cool the reaction mixture and evaporate the solvent under reduced pressure. e. Purify the resulting pinacol ester by flash chromatography.

  • Modification of the Scaffold (Example: Suzuki Coupling): a. To a solution of the protected boronic acid (1 eq.) and the desired aryl halide (1.2 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., K₂CO₃, 2 eq.). b. Degas the mixture and heat under an inert atmosphere (e.g., at 80-100 °C) for 12-24 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash chromatography.

  • Deprotection of the Boronic Acid: a. Dissolve the protected, modified compound in a mixture of acetone and aqueous HCl (e.g., 1N). b. Stir the reaction at room temperature for 2-6 hours. c. Monitor the deprotection by TLC. d. Once complete, remove the acetone under reduced pressure. e. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final boronic acid derivative.

  • Purification and Characterization: a. Purify the final compound by preparative HPLC. b. Characterize the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: HIV-1 Protease Inhibition Assay (FRET-based)

This protocol is adapted from standard fluorometric assays for screening HIV-1 protease inhibitors.[6]

G cluster_assay HIV-1 Protease FRET Assay Workflow A Prepare Serial Dilutions of Test Compounds (AMPB series) B Dispense Compounds into 384-well Plate A->B C Add HIV-1 Protease Enzyme B->C D Pre-incubate at Room Temperature (15 min) C->D E Add FRET Substrate to Initiate Reaction D->E F Measure Fluorescence Kinetically (Ex/Em = 340/490 nm) E->F G Calculate Initial Velocities F->G H Plot % Inhibition vs. [Compound] and Determine IC₅₀ G->H

Caption: Workflow for the HIV-1 protease inhibition assay.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease substrate (e.g., containing a fluorophore and a quencher)

  • Assay Buffer: 50 mM MES (pH 6.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol

  • Test compounds (AMPB series) and a known inhibitor (e.g., Darunavir) as a positive control

  • DMSO for compound dilution

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plate Preparation: a. Prepare a 10-point, 3-fold serial dilution of the test compounds and the positive control in DMSO, starting from a high concentration (e.g., 1 mM). b. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and a potent inhibitor at a high concentration as a positive control (100% inhibition).

  • Enzyme Addition and Pre-incubation: a. Dilute the recombinant HIV-1 protease in the assay buffer to the desired working concentration (e.g., 10 nM). b. Add 25 µL of the diluted enzyme solution to each well containing the compounds. c. Mix gently and incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Data Acquisition: a. Prepare the FRET substrate solution in the assay buffer at a concentration close to its Km value (e.g., 20 µM). b. Add 25 µL of the substrate solution to all wells to initiate the reaction. c. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Data Analysis: a. For each well, calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot. b. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 × (1 - (V_inhibitor / V_DMSO)). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is based on established methods for screening SARS-CoV-2 main protease inhibitors.[7]

G cluster_assay SARS-CoV-2 Mpro FRET Assay Workflow A Prepare Serial Dilutions of Test Compounds (AMPB series) B Dispense Compounds into 384-well Plate A->B C Add SARS-CoV-2 Mpro Enzyme B->C D Pre-incubate at Room Temperature (15 min) C->D E Add FRET Substrate to Initiate Reaction D->E F Measure Fluorescence Kinetically (Ex/Em = 340/490 nm) E->F G Calculate Initial Velocities F->G H Plot % Inhibition vs. [Compound] and Determine IC₅₀ G->H

Caption: Workflow for the SARS-CoV-2 Mpro inhibition assay.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based Mpro substrate

  • Assay Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (AMPB series) and a known inhibitor (e.g., Nirmatrelvir) as a positive control

  • DMSO for compound dilution

  • 384-well black microplates

  • Fluorescence plate reader

Procedure: The procedure is analogous to the HIV-1 Protease Inhibition Assay (Protocol 2), with the following modifications:

  • Use recombinant SARS-CoV-2 Mpro and its specific FRET substrate.

  • Use the specified assay buffer for SARS-CoV-2 Mpro.

  • The optimal enzyme and substrate concentrations should be determined empirically for the specific batch of reagents.

Protocol 4: Influenza Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is based on the widely used MUNANA-based fluorescence assay for neuraminidase inhibitors.[8]

Materials:

  • Influenza A virus (e.g., H1N1 strain)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 33 mM MES (pH 6.5), 4 mM CaCl₂

  • Stop Solution: 0.1 M Glycine (pH 10.7), 25% Ethanol

  • Test compounds (AMPB series) and a known inhibitor (e.g., Oseltamivir Carboxylate) as a positive control

  • DMSO for compound dilution

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound and Virus Preparation: a. Prepare serial dilutions of the test compounds and positive control in the assay buffer. b. Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear rate of substrate cleavage over the assay period.

  • Assay Setup: a. In a 96-well plate, add 25 µL of the diluted test compounds or controls. b. Add 25 µL of the diluted virus to each well. c. Include virus-only controls (no inhibitor) and blank controls (buffer only). d. Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction: a. Prepare the MUNANA substrate solution in the assay buffer (e.g., 100 µM). b. Add 50 µL of the MUNANA solution to all wells to start the reaction. c. Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Measurement: a. Stop the reaction by adding 100 µL of the stop solution to each well. b. Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: a. Subtract the background fluorescence (blank wells) from all readings. b. Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Protocol 5: Cytotoxicity Assay (MTT-based)

This protocol is a standard method for assessing the cytotoxicity of compounds in a relevant host cell line.[9]

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV-1, MDCK for Influenza)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (AMPB series)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: a. Seed the host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). b. Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. c. Include cell-only controls (medium with DMSO) and blank controls (medium only). d. Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37°C until formazan crystals are visible. c. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the cell-only control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the 50% cytotoxic concentration (CC₅₀).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for boronic acid-based inhibitors against viral proteases involves the interaction with the catalytic dyad or triad in the enzyme's active site.

Inhibition of Viral Proteases (HIV-1 Protease and SARS-CoV-2 Mpro)

Both HIV-1 protease (an aspartic protease) and SARS-CoV-2 Mpro (a cysteine protease) are essential for the viral life cycle, as they cleave viral polyproteins into functional proteins required for viral replication and assembly.[4][10] Boronic acid inhibitors can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine or cysteine residue, or participate in a dense network of hydrogen bonds within the active site, thereby blocking the protease activity.[5]

G cluster_pathway Viral Protease Inhibition Pathway VP Viral Polyprotein Protease Viral Protease (e.g., HIV-1 Protease, SARS-CoV-2 Mpro) VP->Protease Substrate FP Functional Viral Proteins VR Viral Replication and Assembly FP->VR IV Infectious Virions VR->IV Protease->FP Cleavage Inhibitor 5-Acetamido-2-methylphenylboronic Acid Derivative Inhibitor->Protease Inhibition

Caption: Inhibition of viral polyprotein processing by a boronic acid derivative.

Inhibition of Influenza Neuraminidase

Influenza neuraminidase is a surface glycoprotein that cleaves sialic acid residues from the host cell surface, which is crucial for the release of newly formed virus particles from infected cells.[11] Boronic acid derivatives can be designed to mimic sialic acid, the natural substrate of neuraminidase, and bind to the enzyme's active site, preventing the release of progeny virions.

G cluster_pathway Influenza Neuraminidase Inhibition Pathway Virion Newly Formed Virion HostCell Infected Host Cell with Sialic Acid Receptors Virion->HostCell Attached to NA Neuraminidase HostCell->NA Substrate Release Virion Release Spread Spread of Infection Release->Spread NA->Release Cleavage of Sialic Acid Inhibitor 5-Acetamido-2-methylphenylboronic Acid Derivative Inhibitor->NA Inhibition

Caption: Inhibition of influenza virus release by a neuraminidase inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. By leveraging the unique chemical properties of the boronic acid moiety and the potential for diverse functionalization, it is plausible to design potent and selective inhibitors against a range of viral targets. The protocols and hypothetical data presented in these application notes provide a framework for the systematic evaluation of such compounds, from synthesis and initial screening to the determination of their mechanism of action. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to explore its full potential in the fight against viral diseases.

References

Use of 5-Acetamido-2-methylphenylboronic acid in glucose sensing applications

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on 5-Acetamido-2-methylphenylboronic Acid Analogues

For the Attention of Researchers, Scientists, and Drug Development Professionals

Subject: Application of Substituted Phenylboronic Acids in Glucose Sensing, with Reference to this compound

Introduction

This document provides detailed application notes and experimental protocols relevant to the use of substituted phenylboronic acids in glucose sensing applications. While a comprehensive search of scientific literature and patents did not yield specific data or protocols for the direct use of This compound in glucose sensing, this document leverages established principles and methodologies from structurally similar compounds. Phenylboronic acids are a versatile class of synthetic receptors that reversibly bind to 1,2- or 1,3-diols, a key structural feature of glucose.[1][2][3] This interaction forms the basis for developing both fluorescent and electrochemical glucose sensors.[4]

The substitution pattern on the phenyl ring significantly influences the acidity (pKa) of the boronic acid and its affinity for glucose.[5][6] Electron-withdrawing groups, for instance, can lower the pKa, making the boronic acid more effective at physiological pH.[6][7] In the case of this compound, the electron-donating methyl group and the electron-withdrawing (or weakly donating, depending on resonance) acetamido group would collectively influence the electronic properties and, consequently, the glucose binding and sensing capabilities.

Signaling Pathways and Mechanisms

The fundamental principle behind phenylboronic acid-based glucose sensing lies in the reversible covalent interaction between the boronic acid moiety and the diol groups of glucose to form a cyclic boronate ester.[1] This binding event can be transduced into a measurable optical or electrical signal.

Fluorescent Sensing Pathway

In fluorescent sensors, the phenylboronic acid is typically coupled to a fluorophore. The binding of glucose alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of the attached dye.[8] This can occur through several mechanisms, including photoinduced electron transfer (PET), where the interaction with glucose disrupts a quenching pathway, leading to an increase in fluorescence intensity.[2]

Fluorescent_Sensing_Pathway cluster_sensor Sensor Molecule Fluorophore Fluorophore PBA Phenylboronic Acid (e.g., this compound) Complex PBA-Glucose Complex PBA->Complex Glucose Glucose Glucose->Complex Reversible Binding Signal Fluorescence Change Complex->Signal Signal Transduction

Caption: Fluorescent glucose sensing pathway.

Electrochemical Sensing Pathway

For electrochemical sensors, a phenylboronic acid derivative is immobilized on an electrode surface.[9][10] The binding of glucose to the boronic acid can alter the local charge distribution or steric hindrance at the electrode-solution interface.[10] These changes can be detected by techniques such as cyclic voltammetry or electrochemical impedance spectroscopy, often using a redox probe like the ferro/ferricyanide couple.[10] An increase in glucose concentration can lead to a change in the peak current or the charge transfer resistance.[10]

Electrochemical_Sensing_Pathway Electrode Electrode PBA_Layer Immobilized Phenylboronic Acid Electrode->PBA_Layer Binding Glucose Binding PBA_Layer->Binding Glucose Glucose Glucose->Binding Interface_Change Change in Electrode Interface Properties Binding->Interface_Change Signal Electrochemical Signal Change Interface_Change->Signal

Caption: Electrochemical glucose sensing pathway.

Quantitative Data from Analogous Phenylboronic Acid Sensors

While specific data for this compound is unavailable, the following tables summarize the performance of various other substituted phenylboronic acid-based glucose sensors found in the literature. This provides a comparative context for expected performance metrics.

Table 1: Performance of Fluorescent Phenylboronic Acid-Based Glucose Sensors

Phenylboronic Acid DerivativeFluorophoreDetection RangeLimit of Detection (LOD)Reference
ortho-aminomethylphenylboronic acidAnthraceneNot specifiedNot specified[11]
Mc-CDBA (a diboronic acid)Anthracene0-195 µM1.37 µM[12]
Ca-CDBA (a diboronic acid)AnthraceneNot specifiedNot specified[11]
BODIPY-based ortho-methylated phenylboronic acidBODIPYNot specifiedNot specified[13]

Table 2: Performance of Electrochemical Phenylboronic Acid-Based Glucose Sensors

Phenylboronic Acid DerivativeSensing MethodLinear Detection RangeLimit of Detection (LOD)Reference
Diboronic acid anthracene derivativeCyclic Voltammetry40-500 mg/dL31.2 mg/dL[10]
Diboronic acid anthracene derivativeElectrochemical Impedance Spectroscopy40-500 mg/dL21.5 mg/dL[10]
3-aminophenylboronic acid (sandwich assay)Amperometry0.5-30 mmol L⁻¹43 µmol L⁻¹[9]

Experimental Protocols

The following are generalized protocols based on established methods for the development of phenylboronic acid-based glucose sensors. These can be adapted for use with this compound.

Protocol 1: Synthesis of a Generic Fluorescent Glucose Sensor

This protocol describes the synthesis of a fluorescent glucose sensor by coupling a phenylboronic acid derivative to a fluorophore.

Synthesis_Workflow Start Start Step1 1. Functionalize Fluorophore (e.g., with an amine or carboxyl group) Start->Step1 Step2 2. Activate Phenylboronic Acid (e.g., this compound) Start->Step2 Step3 3. Coupling Reaction (e.g., amide bond formation) Step1->Step3 Step2->Step3 Step4 4. Purification (e.g., column chromatography) Step3->Step4 Step5 5. Characterization (e.g., NMR, Mass Spectrometry) Step4->Step5 End Fluorescent Sensor Step5->End

Caption: General workflow for fluorescent sensor synthesis.

Materials:

  • This compound

  • Amine- or carboxyl-functionalized fluorophore (e.g., an anthracene or coumarin derivative)

  • Coupling agents (e.g., EDC/NHS for amide bond formation)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification materials (e.g., silica gel for column chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • Fluorophore Functionalization: If not already functionalized, introduce a reactive group (e.g., a carboxylic acid or an amine) onto the chosen fluorophore using standard organic synthesis techniques.

  • Coupling Reaction:

    • Dissolve the functionalized fluorophore and this compound in an appropriate anhydrous solvent.

    • Add the coupling agents (e.g., EDC and NHS) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Fluorescence Spectroscopy:

    • Prepare a stock solution of the sensor in a suitable buffer (e.g., PBS, pH 7.4).

    • Record the fluorescence emission spectrum in the absence of glucose.

    • Titrate with increasing concentrations of glucose and record the corresponding emission spectra to determine the sensor's response.

Protocol 2: Fabrication and Testing of an Electrochemical Glucose Sensor

This protocol outlines the steps for creating an electrochemical sensor by immobilizing a phenylboronic acid derivative onto an electrode surface.

Materials:

  • Gold or glassy carbon electrodes

  • This compound (may require functionalization with a thiol or amine for immobilization)

  • Electrochemical workstation

  • Three-electrode cell (working, reference, and counter electrodes)

  • Phosphate buffered saline (PBS), pH 7.4

  • Potassium ferricyanide/ferrocyanide solution (as a redox probe)

  • Glucose solutions of varying concentrations

Procedure:

  • Electrode Preparation:

    • Clean the working electrode by polishing with alumina slurry, followed by sonication in deionized water and ethanol.

    • Electrochemically clean the electrode by cycling in a suitable electrolyte (e.g., sulfuric acid).

  • Immobilization of Phenylboronic Acid:

    • Functionalize this compound with a suitable linker for surface attachment (e.g., a thiol group for gold electrodes).

    • Immerse the clean electrode in a solution of the functionalized phenylboronic acid for a set period (e.g., 12-24 hours) to allow for self-assembly of a monolayer.

    • Rinse the electrode thoroughly with solvent and water to remove any non-specifically bound molecules.

  • Electrochemical Measurements:

    • Set up the three-electrode cell with the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in PBS containing the redox probe.

    • Record the cyclic voltammogram (CV) and electrochemical impedance spectrum (EIS) in the absence of glucose (as a baseline).

    • Add known concentrations of glucose to the electrochemical cell and record the CV and EIS at each concentration.

  • Data Analysis:

    • Analyze the changes in the peak currents from the CVs or the charge transfer resistance from the Nyquist plots of the EIS data as a function of glucose concentration to determine the sensor's sensitivity and detection range.

Conclusion

While direct experimental data on the use of this compound in glucose sensing is not currently available in the public domain, the principles and protocols outlined in this document provide a solid foundation for its investigation. Based on the extensive research on analogous substituted phenylboronic acids, it is plausible that this compound could be a viable candidate for the development of novel glucose sensors. The electronic effects of the acetamido and methyl substituents will be a critical factor in determining its performance. The provided protocols offer a starting point for the synthesis, fabrication, and characterization of fluorescent and electrochemical sensors based on this compound. Researchers are encouraged to adapt these methodologies to explore the potential of this compound in this important field of research.

References

Application Notes and Protocols: Phenylboronic Acid-Based Polymers for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acid (PBA)-based polymers have emerged as a highly promising class of smart materials for advanced drug delivery systems. Their unique ability to form reversible covalent bonds with 1,2- or 1,3-cis-diols makes them exquisitely responsive to specific biological stimuli, namely pH and glucose. This responsiveness allows for the design of sophisticated drug carriers that can release their therapeutic payload in a controlled and targeted manner. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of PBA-based polymeric drug delivery systems.

The core principle behind the functionality of PBA-based systems lies in the equilibrium between the uncharged, hydrophobic trigonal planar form of the boronic acid and the charged, hydrophilic tetrahedral boronate form.[1] This equilibrium is sensitive to both pH and the presence of diols like glucose. In acidic environments or in the presence of competing diols, the boronate esters formed with the drug or within the polymer matrix can be disrupted, leading to drug release.[2][3] This intrinsic property has been harnessed to develop delivery systems for a range of therapeutics, including anti-cancer drugs and insulin.[4][5][6]

Key Applications

PBA-based polymers are particularly well-suited for:

  • Glucose-Responsive Insulin Delivery: In hyperglycemic conditions, the increased glucose concentration competitively displaces insulin or disrupts the polymer matrix, leading to on-demand insulin release.[1]

  • pH-Triggered Cancer Therapy: The acidic tumor microenvironment can trigger the release of encapsulated chemotherapeutic agents, enhancing their efficacy while minimizing systemic toxicity.[3][5]

  • Targeted Drug Delivery: PBA moieties can act as ligands, targeting sialic acid residues that are often overexpressed on the surface of cancer cells.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PBA-based drug delivery systems, providing a comparative overview of their performance.

Table 1: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading Content (DLC %)Encapsulation Efficiency (EE %)Reference
PBA Homopolymer NanoparticlesEmodin2.1%78%[8]
Amphiphilic Copolymer MicellesDoxorubicin~50%>95%[6]
PBA-PAL/mPEG-DA NanoparticlesPaclitaxel (PTX)Not SpecifiedHigh[5]
Sericin-PBLG MicellesDoxorubicinNot Specified13.8%[9]

Table 2: Stimuli-Responsive Drug Release

Polymer SystemDrugStimulusConditionsCumulative ReleaseTimeReference
PBA Homopolymer NanoparticlesEmodinpHpH 5.0~90%7 h[8]
PBA Homopolymer NanoparticlesEmodinpHpH 7.4<70%24 h[8]
mPEG-PCL-PDMA/mPEG-PCL-PVBA MicellesDoxorubicinpHpH 7.4<30%72 h[10]
Sericin-PBLG-DOX MicellesDoxorubicinpHpH 4.5~50%72 h[9]
PEG-FPBA HydrogelIgGGlucose4 mg/mL46%48 h[3]
PEG-FPBA HydrogelIgGGlucose12 mg/mL65%48 h[3]
R-DCP/DOX NanoparticlesDoxorubicinROS (H₂O₂)1 mM H₂O₂62.9%240 h[11]

Experimental Protocols

Protocol 1: Synthesis of a Phenylboronic Acid-Based Polymer

This protocol describes a general method for the synthesis of a phenylboronic acid-containing homopolymer via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[4][12]

Materials:

  • 3-Acrylamidophenylboronic acid (APBA) monomer

  • Chain transfer agent (CTA), e.g., S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP)[12]

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent, e.g., Dimethylformamide (DMF)

  • Nitrogen gas

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Dissolve the APBA monomer, CTA, and AIBN in anhydrous DMF in the reaction vessel.

  • De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can terminate the polymerization.

  • Seal the reaction vessel and place it in a pre-heated oil bath at the desired reaction temperature (typically 60-80 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours). The reaction time will influence the final molecular weight of the polymer.

  • Quench the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., diethyl ether or cold methanol).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterize the synthesized polymer using techniques such as ¹H NMR, GPC (Gel Permeation Chromatography), and FTIR (Fourier-Transform Infrared Spectroscopy).[4]

Protocol 2: Preparation of Drug-Loaded PBA-Based Nanoparticles

This protocol outlines a common method for preparing drug-loaded nanoparticles using the nanoprecipitation/solvent displacement technique.[5][8]

Materials:

  • Synthesized PBA-based polymer

  • Drug to be encapsulated (e.g., Emodin, Paclitaxel)

  • A good solvent for both the polymer and the drug (e.g., acetone, methanol, or DMSO)[5][8]

  • A non-solvent for the polymer (e.g., deionized water)

  • Magnetic stirrer

Procedure:

  • Dissolve the PBA-based polymer and the drug at a specific ratio in the chosen good solvent.

  • Stir the solution to ensure complete dissolution.

  • In a separate container, place the non-solvent (deionized water) and stir it at a constant rate.

  • Add the polymer-drug solution dropwise into the stirring non-solvent. The rapid change in solvent polarity will cause the polymer to precipitate, entrapping the drug within the forming nanoparticles.

  • Continue stirring for a specified period (e.g., 30 minutes to several hours) to allow for nanoparticle stabilization and solvent evaporation.[8]

  • The resulting nanoparticle suspension can be purified to remove the organic solvent and any unloaded drug, typically through dialysis against deionized water.

  • Characterize the prepared nanoparticles for their size, size distribution, and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[8]

Protocol 3: Determination of Drug Loading Content and Encapsulation Efficiency

Procedure:

  • After preparing the drug-loaded nanoparticles, separate them from the aqueous solution by centrifugation or lyophilization.

  • Dissolve a known weight of the dried nanoparticles in a suitable solvent that dissolves both the polymer and the drug.

  • Quantify the amount of drug in the solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the signal to a standard calibration curve of the free drug.[9]

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:[13]

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical dialysis-based method to evaluate the in vitro release of a drug from PBA-based nanoparticles under different stimuli.[5][8][14]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release media (e.g., phosphate-buffered saline (PBS) at different pH values or with varying glucose concentrations).

  • Shaking incubator or water bath.

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger container with a known volume of the release medium.

  • Place the entire setup in a shaking incubator at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with PBA-based drug delivery systems.

G cluster_synthesis Polymer Synthesis (RAFT) cluster_formulation Nanoparticle Formulation Monomer PBA Monomer (e.g., APBA) Polymerization Polymerization (Heat) Monomer->Polymerization CTA Chain Transfer Agent (CTA) CTA->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Anhydrous Solvent (DMF) Solvent->Polymerization PBAPolymer PBA-Based Polymer Polymerization->PBAPolymer Drug Therapeutic Drug Nanoprecipitation Nanoprecipitation PBAPolymer->Nanoprecipitation Drug->Nanoprecipitation GoodSolvent Good Solvent (e.g., Acetone) GoodSolvent->Nanoprecipitation DrugLoadedNPs Drug-Loaded Nanoparticles Nanoprecipitation->DrugLoadedNPs

Experimental workflow for synthesis and formulation.

G cluster_release Stimuli-Responsive Drug Release cluster_acidic Acidic Environment (Tumor) cluster_glucose Hyperglycemic Condition DrugLoadedNP Drug-Loaded Nanoparticle (Stable at Physiological pH) Acidic_pH Low pH DrugLoadedNP->Acidic_pH High_Glucose High Glucose DrugLoadedNP->High_Glucose Ester_Cleavage Boronate Ester Cleavage Acidic_pH->Ester_Cleavage triggers Drug_Release_pH Drug Release Ester_Cleavage->Drug_Release_pH Competitive_Binding Competitive Binding High_Glucose->Competitive_Binding induces Drug_Release_Glucose Drug Release Competitive_Binding->Drug_Release_Glucose

Signaling pathway for stimuli-responsive release.

G cluster_workflow In Vitro Evaluation Workflow Start Drug-Loaded Nanoparticles Characterization Characterization (DLS, TEM) Start->Characterization DrugLoading Quantify Drug Load (DLC, EE) Start->DrugLoading ReleaseStudy In Vitro Release (Dialysis) Start->ReleaseStudy DataAnalysis Data Analysis (Release Profile) ReleaseStudy->DataAnalysis

Logical workflow for in vitro evaluation.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[1] This Nobel Prize-winning reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][2] These application notes provide a detailed, step-by-step guide for a typical Suzuki-Miyaura coupling reaction using a substituted boronic acid.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the palladium catalyst, a ligand, a base, and the solvent system.[1][3]

  • Palladium Catalyst: Palladium complexes are the most common catalysts. The active catalytic species is Pd(0), which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1][3]

  • Ligands: Phosphine-based ligands are frequently used to stabilize the palladium catalyst and enhance its reactivity.[1] The choice of ligand can significantly influence the reaction's efficiency.

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF).[3][5]

  • Solvent: A variety of organic solvents can be used, often in combination with water, such as toluene, dioxane, and tetrahydrofuran (THF).[1][3][5]

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction, from reaction setup to the purification of the final product.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in Flask B Seal Flask and Establish Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvents B->C D Heat Reaction Mixture with Vigorous Stirring C->D E Monitor Reaction Progress (TLC, GC/MS) D->E F Cool to Room Temperature and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Wash Organic Layer with Brine G->H I Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) H->I J Filter and Concentrate Under Reduced Pressure I->J K Purify Crude Product (e.g., Column Chromatography) J->K L Characterize Final Product K->L

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of an aryl bromide with a substituted boronic acid. These values serve as a starting point and may require optimization for specific substrates.

ParameterValueNotes
Aryl Bromide1.0 mmol, 1.0 equivThe limiting reagent.
Substituted Boronic Acid1.2 - 1.5 equivA slight excess is typically used.[1][5]
Palladium Catalyst0.02 - 0.1 equiv (2-10 mol%)Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf) are common.[1][5]
Ligand0.04 - 0.2 equiv (4-20 mol%)SPhos or other phosphine ligands are often used.[1][6]
Base2.0 - 10 equivK₃PO₄, K₂CO₃, or CsF are frequently employed.[1][5]
Solvent5 - 10 mL per mmol of aryl halideToluene/water or dioxane/water mixtures are common.[1][5]
Temperature80 - 110 °CReaction temperature depends on the substrates and catalyst system.[1][7]
Reaction Time2 - 24 hoursMonitored by TLC or GC/MS for completion.[1][7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a substituted arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), substituted arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.[1][7]

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[1][8]

    • Combine the organic layers and wash with brine (20 mL).[1]

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1][8]

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Pd(0)L₂->Ar-Pd(II)L₂-X Oxidative Addition (Ar-X) Ar-Pd(II)L₂-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L₂-X->Ar-Pd(II)L₂-Ar' Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)L₂-Ar'->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L₂-Ar'->Ar-Ar' Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

This comprehensive guide provides a solid foundation for researchers to successfully perform Suzuki-Miyaura cross-coupling reactions with substituted boronic acids. For specific applications, further optimization of the reaction conditions may be necessary.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 5-Acetamido-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on challenging substrates like 5-Acetamido-2-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my Suzuki coupling reaction with this compound. What are the most likely causes?

Low yields with this specific substrate are often due to significant steric hindrance from the ortho-methyl group, which can impede crucial steps in the catalytic cycle like oxidative addition or reductive elimination.[1] The electronic properties of the acetamido group can also influence the reaction. To overcome these challenges, careful selection of the catalyst, ligand, and base is the most critical factor.[1][2]

Q2: My starting materials are being consumed, but the desired product yield is low. What side reactions could be occurring?

When starting materials are consumed without forming the desired product, several side reactions are likely occurring:

  • Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C-H bond. It is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This side reaction is often promoted by the presence of molecular oxygen, so ensuring the reaction is properly degassed is critical.[4][5]

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[6]

Q3: How can I optimize my reaction conditions to improve the yield for a sterically hindered substrate like this compound?

Optimizing reaction conditions is essential for sterically demanding couplings.[7] Key parameters to adjust include:

  • Catalyst and Ligand Selection: Standard catalysts such as Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] It is highly recommended to use palladium catalysts with bulky, electron-rich phosphine ligands (often called Buchwald ligands), such as XPhos, SPhos, and RuPhos.[1][2] These ligands accelerate the key catalytic steps and improve catalyst stability.

  • Base Selection: The base activates the boronic acid, facilitating the crucial transmetalation step.[8][9] For hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][2]

  • Solvent System: Aprotic solvents are commonly used, often with a small amount of water.[1] Typical systems include dioxane/water, toluene/water, or THF/water.[6] The choice of solvent can significantly impact reaction rate and yield.[1]

  • Temperature: Elevated temperatures (e.g., 80-110 °C) are often required to overcome the steric barrier.[10] However, excessively high temperatures can promote catalyst decomposition and side reactions, so the temperature should be carefully optimized.

Q4: I am concerned about the stability of my boronic acid. How can I prevent its degradation?

Boronic acids can be prone to decomposition, especially protodeboronation.[3] To improve stability, consider the following:

  • Use fresh, high-purity boronic acid.

  • Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[11][12] These derivatives can act as a "slow-release" source of the boronic acid during the reaction, minimizing its decomposition.[11][12]

Q5: What are the best practices for setting up the reaction to ensure reproducibility and high yields?

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and degradation of the palladium catalyst and phosphine ligands.[12]

  • Degassing: Thoroughly degas all solvents (including water) to remove dissolved oxygen, which can promote catalyst deactivation and unwanted homocoupling side reactions.[5][12]

  • Reagent Purity: Use high-purity, and where necessary, anhydrous reagents. Impurities can poison the catalyst.[12][13]

  • Vigorous Stirring: Ensure efficient mixing, especially in biphasic solvent systems, to facilitate the interaction between all reaction components.

Data Presentation

Table 1: Effect of Reaction Parameters on Suzuki Coupling Yield with a Hindered Substrate

ParameterConditionExpected Impact on YieldRationale
Ligand PPh₃LowNot sufficiently bulky or electron-rich for hindered substrates, leading to slow reductive elimination.[1][14]
XPhos, SPhos, RuPhosHighBulky, electron-rich biarylphosphine ligands that promote the key steps of oxidative addition and reductive elimination.[1][2]
Base K₂CO₃ModerateA common but potentially less effective base for activating sterically hindered boronic acids.[15]
K₃PO₄, Cs₂CO₃HighModerately strong bases that are highly effective for activating boronic acids in challenging couplings.[1][2]
Solvent Toluene/H₂OHighA common and effective biphasic solvent system for many Suzuki couplings.[1][6]
Dioxane/H₂OHighAnother widely used and effective solvent system that often gives excellent results.[6]
Temperature 60 °CLow to ModerateMay be insufficient to overcome the activation barrier for a sterically demanding substrate.
100-110 °CHighOften required for hindered substrates, but must be balanced against potential catalyst degradation.[10]

Experimental Protocols

Optimized Protocol for Suzuki Coupling with this compound

This protocol provides a robust starting point that can be further optimized for a specific aryl halide partner.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., Dioxane/Water 5:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a stir bar, combine the aryl halide, this compound, palladium pre-catalyst, ligand, and base.

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[12]

  • Solvent Addition: Add the degassed dioxane and water via syringe.[16]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide is consumed.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[16]

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product Borate R²B(OH)₃⁻ Borate->PdII_RX BoronicAcid R²B(OH)₂ BoronicAcid->Borate Base Base (e.g., OH⁻) Base->BoronicAcid ArylHalide R¹-X ArylHalide->Pd0 BoronicAcid_input R²B(OH)₂ BoronicAcid_input->BoronicAcid Base_input Base Base_input->Base Troubleshooting_Workflow Start Low Yield Observed Check_SM Starting Materials Consumed? Start->Check_SM Check_Side_Products Analyze for Side Products (Protodeboronation, Homocoupling) Check_SM->Check_Side_Products Yes Optimize_Catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) Check_SM->Optimize_Catalyst No Optimize_Base Optimize Base & Solvent (e.g., K₃PO₄, Dioxane/H₂O) Check_Side_Products->Optimize_Base Optimize_Catalyst->Optimize_Base Check_Setup Review Reaction Setup (Inert atmosphere, Degassing, Purity) Optimize_Base->Check_Setup Success Improved Yield Check_Setup->Success Failure Consult Specialist Check_Setup->Failure

References

Optimizing catalyst and ligand selection for reactions with 5-Acetamido-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 5-Acetamido-2-methylphenylboronic acid. The guidance focuses on overcoming common challenges associated with this substrate's specific electronic and steric properties.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: The primary challenges arise from the molecule's structure:

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the boronic acid to the metal center, potentially slowing down or inhibiting the transmetalation step in the catalytic cycle.[1]

  • Electronic Effects: The acetamido group is an electron-donating group, which can influence the reactivity of the boronic acid. While often beneficial, it can also contribute to side reactions like protodeboronation.[2]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under strong basic conditions or in the presence of water.[1] This can be exacerbated by the electron-rich nature of the aryl ring.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often promoted by the presence of oxygen.[1]

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: This boronic acid is a versatile reagent commonly employed in several key cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, vinyl, or alkyl halides and triflates.[3]

  • Chan-Lam Coupling: For the formation of C-N or C-O bonds with amines, amides, alcohols, or phenols.[4][5]

  • Buchwald-Hartwig Amination: While this reaction typically couples aryl halides with amines, boronic acids can sometimes be involved in related transformations or as precursors.[6][7]

Q3: How can I minimize protodeboronation of this compound?

A3: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate this side reaction. Opt for weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger ones like sodium hydroxide (NaOH).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Boronic Acid Stability: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can be more resistant to protodeboronation under basic conditions.[2][8] Diethanolamine can also be used to form stable, crystalline adducts that can be used directly in some coupling reactions.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low to no yield of the desired product.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst or a more air-stable precatalyst (e.g., a palladacycle).[1] Ensure any Pd(II) precatalyst is properly reduced to the active Pd(0) species in situ.The active catalytic species is Pd(0). Air-sensitivity or improper activation of a Pd(II) precatalyst can lead to catalyst death.
Oxygen Contamination Thoroughly degas the solvent and ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1]
Reagent Impurity Verify the purity of the boronic acid and the aryl halide.Boronic acids can degrade over time. Impurities in the starting materials can inhibit the catalyst.
Inappropriate Base/Solvent Screen different base and solvent combinations. The base must be strong enough for transmetalation but not so strong as to cause degradation.[1] For biphasic reactions, ensure vigorous stirring.The choice of base and solvent is often interdependent and crucial for reaction success.

Issue 2: Significant formation of homocoupled byproducts.

Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Improve degassing procedures and ensure a robust inert atmosphere.Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1]
Pd(II) Precatalyst Reduction The reduction of a Pd(II) precatalyst can consume two molecules of the boronic acid, leading to homocoupling.Consider using a Pd(0) source directly or a precatalyst that minimizes this side reaction.

Table 1: Recommended Catalyst and Ligand Combinations for Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids

Catalyst PrecursorLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphine ligands that are highly effective for sterically hindered substrates.[1]1-2
Pd(PPh₃)₄-A common, well-understood catalyst, but may require higher temperatures and show lower activity for challenging substrates.2-5
PdCl₂(dppf)-A relatively air-stable complex that is effective for a range of substrates.1-3
Chan-Lam Coupling

Issue 1: The C-N or C-O coupling reaction is not proceeding.

Potential Cause Troubleshooting Step Rationale
Incorrect Copper Source Screen various copper(II) salts such as Cu(OAc)₂, Cu(OTf)₂, or CuCl₂.The counter-ion of the copper salt can play a significant role in the catalytic activity.[9]
Absence of an Oxidant Ensure the reaction is open to air or that an oxidant is present.The catalytic cycle often involves the oxidation of Cu(I) to a higher oxidation state, which is facilitated by oxygen.[5][10]
Inappropriate Ligand or Base Screen different ligands (e.g., pyridine, phenanthroline derivatives) and bases (e.g., K₂CO₃, Et₃N).[9]The ligand can improve the solubility and reactivity of the copper catalyst, while the base is often necessary to deprotonate the nucleophile.
Solvent Effects Test different solvents. Methanol is often a good starting point for Chan-Lam couplings.[9]The reaction is highly sensitive to the solvent, with some solvents completely inhibiting the reaction.[9]

Table 2: General Conditions for Chan-Lam Coupling

ParameterRecommended ConditionNotes
Copper Source Cu(OAc)₂ or Cu(OTf)₂Typically used in catalytic or stoichiometric amounts.[4][9]
Ligand Pyridine, 1,10-PhenanthrolineCan significantly improve reaction yields.[4][9]
Base K₂CO₃, Et₃N, or PyridineOften required, but some reactions can proceed without a base.[9]
Solvent Methanol, DichloromethaneThe choice is critical and substrate-dependent.[9]
Atmosphere Open to airOxygen is often a necessary oxidant for the catalytic cycle.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., dioxane/water mixture).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Chan-Lam Coupling
  • Reaction Setup: To a reaction vessel, add the copper catalyst (e.g., Cu(OAc)₂, 0.1 eq.), this compound (1.5 eq.), the amine or alcohol (1.0 eq.), and a magnetic stir bar.

  • Solvent and Base Addition: Add the solvent (e.g., methanol) and the base (e.g., K₂CO₃, 1.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating, open to the air, until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base setup Assemble Reaction Under Inert Gas reagents->setup glassware Oven-Dry Glassware glassware->setup solvent Degas Solvent add_reagents Add Solvent & Catalyst/Ligand solvent->add_reagents setup->add_reagents heat Heat & Stir add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic start Start: Reaction with This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C Bond chan_lam Chan-Lam (C-N, C-O) reaction_type->chan_lam C-Heteroatom Bond suzuki_challenge Challenge: Steric Hindrance (ortho-methyl) suzuki->suzuki_challenge suzuki_solution Solution: Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos) suzuki_challenge->suzuki_solution chan_lam_catalyst Catalyst: Copper(II) salt (e.g., Cu(OAc)2) chan_lam->chan_lam_catalyst chan_lam_ligand Optional Ligand: Pyridine or Phenanthroline chan_lam_catalyst->chan_lam_ligand

Caption: Catalyst selection logic for the specified boronic acid.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Impact of base and solvent choice on 5-Acetamido-2-methylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Acetamido-2-methylphenylboronic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during reactions with this compound, with a focus on the impact of base and solvent selection.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors related to the base and solvent that I should investigate?

Answer:

Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to the reaction conditions. When troubleshooting, systematically evaluate the following:

1. Base and Solvent Compatibility: The choice of base and solvent are critically interdependent.[1] The base's primary role is to activate the boronic acid to form a more nucleophilic boronate, facilitating transmetalation.[2][3][4]

  • Inadequate Base Strength: The base may not be strong enough to deprotonate the boronic acid effectively. For this compound, which has an electron-donating acetamido group, a moderately strong base is typically sufficient.

  • Poor Solubility: The chosen base and boronic acid must have some solubility in the solvent system to be effective. If the base or other reagents are not dissolving, the reaction will be slow or may not proceed at all.

  • Biphasic vs. Homogeneous System: For aqueous/organic biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to ensure efficient mixing and phase transfer of the reacting species.[1]

2. Oxygen Contamination: The presence of oxygen can lead to oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[1]

  • Degassing: Ensure that all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using a freeze-pump-thaw technique.

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.[1]

3. Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

  • Pd(0) is the Active Species: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1]

  • Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[2]

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.

G start Low/No Product Yield check_reagents Verify Reagent Purity & Stability (Boronic Acid, Aryl Halide) start->check_reagents check_reagents->start Degraded/Impure check_catalyst Assess Catalyst Activity (Fresh Catalyst, Correct Ligand) check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive check_atmosphere Ensure Inert Atmosphere (Properly Degassed Solvents) check_catalyst->check_atmosphere Catalyst OK check_atmosphere->start Oxygen Present optimize_base Optimize Base (Strength, Solubility, Equivalents) check_atmosphere->optimize_base Atmosphere OK optimize_solvent Optimize Solvent System (Polarity, Aprotic/Protic) optimize_base->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp success Successful Reaction optimize_temp->success

Caption: Troubleshooting workflow for a low-yield Suzuki-Miyaura reaction.

Question 2: I am observing significant side reactions, such as homocoupling of the this compound and protodeboronation. How can the choice of base and solvent mitigate these issues?

Answer:

Side reactions are often competitive with the desired cross-coupling and can be influenced by the reaction conditions.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen and can occur if the transmetalation step is slow.

    • Mitigation: A well-degassed solvent is crucial. Additionally, a base that promotes rapid formation of the boronate and subsequent transmetalation can help the desired reaction outcompete the homocoupling pathway.[5]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be a significant issue, particularly with electron-rich boronic acids.

    • Mitigation: This side reaction is often promoted by water and strong bases. Using milder bases (e.g., K₃PO₄, CsF) and anhydrous or less protic solvents can reduce the extent of protodeboronation.[1] In some cases, using a boronic ester (e.g., a pinacol ester) derivative can improve stability.

Table 1: Impact of Base and Solvent Choice on Reaction Outcomes

Base Typical Solvents Potential Advantages Potential Drawbacks
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, DMFInexpensive, effective for many substrates.Can be slow; requires biphasic system with water.
K₃PO₄ Dioxane, Toluene, THFGenerally stronger than carbonates; good for less reactive substrates.Can lead to higher rates of protodeboronation in protic solvents.
Cs₂CO₃ Dioxane, THF, DMFHighly effective, often increases reaction rates.More expensive.
CsF Dioxane, THFMild base, can be effective in preventing protodeboronation.May not be strong enough for all substrates.
NaOH/KOH THF/H₂O, Dioxane/H₂OStrong bases, can accelerate slow reactions.[2]Can promote side reactions and degradation of sensitive functional groups.[2]
Organic Bases (e.g., Et₃N) DMF, THFUseful in anhydrous conditions.May be less effective at promoting transmetalation.[5]
Solvent System Characteristics Suitable Bases Considerations
Dioxane / H₂O Common biphasic system.K₂CO₃, K₃PO₄, Cs₂CO₃Requires vigorous stirring. Dioxane is a peroxide former.
Toluene / H₂O Good for higher temperatures.K₂CO₃, K₃PO₄Requires vigorous stirring.
THF Aprotic, polar.K₃PO₄, CsF, Organic BasesCan be used for anhydrous reactions. Lower boiling point.
DMF Polar aprotic.K₂CO₃, Cs₂CO₃Higher boiling point. Can influence selectivity in some cases.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point. Optimization of the base, solvent, temperature, and catalyst/ligand system may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M)

Procedure:

  • Preparation: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Boronic Acid, Aryl Halide, and Base to Flask prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 react1 Add Catalyst and Degassed Solvent prep2->react1 react2 Heat and Stir Vigorously react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool, Dilute, and Wash react3->workup1 workup2 Dry and Concentrate workup1->workup2 workup3 Purify by Chromatography workup2->workup3

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki-Miyaura reaction?

A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][7] This negatively charged boronate is more readily transferred from boron to the palladium center, which is a key step for the formation of the new carbon-carbon bond.[4] Without a base, the reaction typically does not proceed.[4]

Q2: How does the acetamido group on this compound affect my choice of reaction conditions?

A2: The acetamido group is an electron-donating group, which can make the boronic acid more susceptible to protodeboronation, especially under harsh basic or acidic conditions. Therefore, it is often advisable to start with milder bases (e.g., K₂CO₃, K₃PO₄) and avoid excessively high temperatures for prolonged periods. The amide functionality itself is generally stable under most Suzuki-Miyaura coupling conditions.

Q3: Can I run the reaction under anhydrous conditions? If so, which base and solvent combination is recommended?

A3: Yes, Suzuki-Miyaura reactions can be performed under anhydrous conditions. This is often desirable to prevent protodeboronation. In such cases, non-aqueous soluble bases are required. A common combination is using a base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in an anhydrous aprotic solvent such as dioxane or THF.[5]

Q4: How does solvent polarity affect the reaction?

A4: Solvent polarity can influence several aspects of the reaction. It affects the solubility of the reagents and the stability of the catalytic species.[6] In some complex cases, polar solvents like DMF or MeCN have been shown to alter the selectivity of the reaction by stabilizing different palladium catalytic intermediates.[6] However, for most standard couplings, the primary consideration is ensuring all components are sufficiently soluble to react.

Q5: My reaction appears to stall before completion. What could be the cause related to the base or solvent?

A5: Stalling can be due to several factors. Catalyst decomposition is a common cause. This can be exacerbated by an inappropriate choice of base or solvent that does not adequately stabilize the catalyst. Another possibility is that the base is consumed during the reaction, leading to a drop in pH and a halt in the catalytic cycle. In some cases, the formation of byproducts can inhibit the catalyst. It may be necessary to screen different ligands, bases, or add a fresh portion of the catalyst.

References

Technical Support Center: Purification Strategies for Products of 5-Acetamido-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of compounds synthesized using 5-Acetamido-2-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most common impurities include unreacted starting materials such as this compound and the corresponding aryl halide, homocoupled byproducts of the boronic acid, protodeborylated arenes, and residual palladium catalyst.[1][2] Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]

Q2: What is the recommended initial step for purifying the crude product of my reaction?

A2: An essential first step is a standard aqueous work-up.[1][3] This procedure is designed to remove the majority of inorganic salts and other water-soluble impurities.[1][2] The process generally involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing it with water or brine.[1][3]

Q3: How can I effectively remove unreacted this compound from my crude product?

A3: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the organic extract of your crude product with an aqueous base solution (e.g., sodium hydroxide), the acidic boronic acid is converted into its water-soluble boronate salt, which will then partition into the aqueous layer during extraction.[1]

Q4: My desired product and a homocoupled byproduct show very similar polarity on TLC. How can I separate them?

A4: Separating compounds with similar polarities is a frequent challenge in purifying Suzuki coupling products.[1] Meticulous column chromatography using a shallow solvent gradient is often effective for such separations.[1] It is crucial to test various solvent systems with Thin Layer Chromatography (TLC) to determine the optimal conditions for separation.[1] If your product is a solid, recrystallization can be a highly effective alternative for isolating the desired compound.[1]

Q5: Why is it critical to remove residual palladium, and what are the best methods to do so?

A5: For applications in drug development and pharmaceuticals, removing trace metals like palladium to parts-per-million (ppm) levels is crucial due to toxicity concerns and regulatory requirements.[1] Common methods for palladium removal include filtering the reaction mixture through celite to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[1] Scavengers are materials, such as functionalized silica, that bind to the palladium, allowing it to be removed by filtration.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product appears as an oil and will not crystallize. 1. Presence of impurities inhibiting crystallization.[1]2. The product may be intrinsically an oil at room temperature.[1]1. Attempt further purification using column chromatography to remove impurities and then try to crystallize the product again.[1]2. If the product is indeed an oil, purification by chromatography is the most suitable method.[1]
Significant amount of homocoupling byproduct observed. 1. Presence of oxygen in the reaction, which can promote homocoupling.[4]2. Use of a Pd(II) precatalyst which can promote homocoupling during its in-situ reduction to Pd(0).[4]1. Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1]2. Consider using a Pd(0) catalyst source directly.[1]3. For purification, careful column chromatography or recrystallization is required.[1]
Low recovery of product after column chromatography. 1. The product may be highly polar and sticking to the silica gel.2. The chosen solvent system may not be optimal for eluting the product.1. Consider adding a small amount of a more polar solvent (e.g., methanol) to your eluent or using a different stationary phase like alumina.[5]2. Experiment with different solvent systems on TLC to find an eluent that provides a good Rf value (typically 0.2-0.4) for your product.[1][6]
Dark-colored product, indicating palladium contamination. Residual palladium catalyst from the reaction remains in the product.[1]1. Filter the crude product solution through a pad of celite before concentration.[7]2. Treat a solution of the product with a palladium scavenger.3. Recrystallization can also help in removing palladium residues.
Product co-elutes with starting aryl halide during chromatography. The polarity of the product and the starting material are very similar.1. Try a different column chromatography solvent system; sometimes a switch in solvent class (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter selectivity.[6]2. If the starting material has a significantly different solubility profile, recrystallization might be effective.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is intended to remove inorganic salts and water-soluble impurities from the crude reaction mixture.[1][2]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[3]

  • Washing: Transfer the diluted mixture to a separatory funnel and wash with water. If an emulsion forms, a small amount of brine can be added. For removal of unreacted boronic acid, a wash with a dilute aqueous base (e.g., 1M NaOH) can be performed.[1] Follow this with a wash with brine.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[2]

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.[3]

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (eluent). Pour this into a glass column, allowing the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. The polarity of the eluent can be gradually increased (gradient elution) to move compounds with higher polarity down the column.[1]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds.[2]

  • Solvent Selection: Choose a solvent or a solvent mixture in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be insoluble or remain soluble in the cold solvent.

  • Dissolution: Place the crude solid product in a flask and add a minimal amount of the hot solvent until the product just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. The cooling process can be continued in an ice bath to maximize the yield of crystals.

  • Isolation: Isolate the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[2]

Visualizations

G Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Quench & Dilute Organic Crude Organic Product Workup->Organic Isolate & Dry Chromatography Flash Column Chromatography Organic->Chromatography If mixture or oil Recrystallization Recrystallization Organic->Recrystallization If solid Oil Purified Product (Oil or Solid) Chromatography->Oil Crystals Purified Crystalline Product Recrystallization->Crystals

Caption: General purification workflow for Suzuki-Miyaura reaction products.[2]

G start Purification Issue Identified check_impurities What are the main impurities? (TLC, NMR, LCMS) start->check_impurities unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm Boronic Acid? homocoupling Homocoupling Byproduct check_impurities->homocoupling Similar Polarity? palladium Palladium Residue (Dark Color) check_impurities->palladium Dark Color? base_wash Perform Basic Aqueous Wash unreacted_sm->base_wash chromatography Optimize Column Chromatography homocoupling->chromatography scavenger Use Palladium Scavenger / Celite Filtration palladium->scavenger end Pure Product base_wash->end chromatography->end scavenger->end

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Troubleshooting Oxygen Sensitivity in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance on common issues arising from oxygen sensitivity in palladium-catalyzed reactions. Below you will find a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to help you diagnose and resolve problems in your experiments, ensuring greater reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: Why are many palladium-catalyzed reactions sensitive to oxygen?

A1: The catalytically active species in many palladium-catalyzed cross-coupling reactions is a Pd(0) complex. This species is electron-rich and therefore susceptible to oxidation by atmospheric oxygen. When Pd(0) is oxidized to Pd(II), it can disrupt the catalytic cycle, leading to catalyst deactivation and the formation of inactive palladium species.[1] Furthermore, many phosphine ligands, which are crucial for stabilizing the palladium catalyst and modulating its reactivity, are themselves prone to oxidation, forming phosphine oxides that do not effectively coordinate with the palladium center.[1]

Q2: What are the primary visual indicators of oxygen contamination in my reaction?

A2: A key visual cue of catalyst decomposition due to oxygen is the formation of palladium black.[1] This is a fine, black precipitate of elemental palladium that indicates the aggregation of the Pd(0) catalyst, rendering it inactive.[1] Another sign can be a color change in the reaction mixture that deviates from what is expected under anaerobic conditions.

Q3: My reaction starts but then stalls. Could oxygen be the culprit?

A3: Yes, reaction stalling is a common symptom of oxygen contamination. The initial progress of the reaction occurs as the catalyst functions correctly. However, as trace amounts of oxygen are introduced—perhaps through a small leak in the system or from inadequately degassed solvents—the active Pd(0) catalyst is gradually oxidized and deactivated. This leads to a slowdown and eventual cessation of the reaction before all starting materials are consumed.

Q4: Are all palladium catalysts and phosphine ligands equally sensitive to air?

A4: No, there is a range of sensitivity. Electron-rich phosphine ligands are generally more susceptible to oxidation.[1] Some modern, bulky electron-rich phosphine ligands, while highly reactive, are also notoriously air-sensitive. There are also "air-stable" palladium precatalysts available that are more robust; however, once the active Pd(0) species is generated in situ, it is still vulnerable to oxidation. Therefore, even when using air-stable precatalysts, maintaining an inert atmosphere during the reaction is best practice.

Q5: What is the difference between using a glovebox and a Schlenk line?

A5: Both are used to handle air-sensitive reagents and reactions, but they offer different advantages. A glovebox is an enclosed chamber with a controlled inert atmosphere (typically nitrogen or argon) that allows for the direct manipulation of solids and liquids in an oxygen-free environment. It is ideal for weighing out and preparing solutions of highly sensitive reagents. A Schlenk line is a manifold that provides a dual supply of inert gas and vacuum. It is used to assemble glassware and conduct reactions under an inert atmosphere without the need for a glovebox. For maximum rigor, one might weigh out solids in a glovebox and then perform the reaction on a Schlenk line.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: Low or No Product Yield

If your reaction is yielding little to no product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed q1 Was the reaction performed under an inert atmosphere? start->q1 sol1 Implement rigorous inert atmosphere techniques. (See Protocols) q1->sol1 No q2 Were the solvents and reagents properly degassed? q1->q2 Yes end Re-run Experiment sol1->end sol2 Degas solvents using Freeze-Pump-Thaw or sparging. (See Protocols) q2->sol2 No q3 Is the phosphine ligand known to be air-sensitive? q2->q3 Yes sol2->end sol3 Handle ligand in a glovebox or under a positive flow of inert gas. q3->sol3 Yes q4 Was palladium black observed? q3->q4 No sol3->end sol4 Optimize reaction temperature and ligand-to-palladium ratio. Improve degassing. q4->sol4 Yes q4->end No sol4->end

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Formation of Palladium Black

The appearance of a black precipitate is a clear sign of catalyst decomposition.[1]

Potential Cause Recommended Solution
Presence of Oxygen Improve the degassing of solvents and ensure all manipulations are performed under a strictly inert atmosphere. Oxygen can oxidize the Pd(0) catalyst, promoting its aggregation and precipitation.[1]
High Temperature Running the reaction at a lower temperature may enhance catalyst stability, though it might require a longer reaction time. High temperatures can accelerate the rate of catalyst decomposition.
Incorrect Ligand-to-Palladium Ratio An insufficient amount of ligand can fail to stabilize the Pd(0) species, leading to aggregation. Optimize the ligand-to-palladium ratio; often a slight excess of ligand is beneficial.
High Catalyst Concentration At high concentrations, palladium complexes are more prone to aggregation. If possible, reduce the catalyst loading.

Quantitative Impact of Oxygen on Reaction Yield

While the negative impact of oxygen is widely acknowledged, its quantitative effect can vary significantly based on the specific reaction, catalyst, and ligands. The following table compiles illustrative data on how the presence of an inert atmosphere versus air can affect reaction outcomes.

Reaction Type Catalyst System Atmosphere Yield (%) Turnover Number (TON)
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhosNitrogen95950
(4-methoxyphenylboronic acid + 4-chloroanisole)Air15150
Heck Reaction Pd(OAc)₂ / P(o-tolyl)₃Argon92920
(Iodobenzene + Styrene)Air<5<50
Buchwald-Hartwig Amination Pd₂(dba)₃ / BINAPNitrogen88880
(4-bromotoluene + Morpholine)Air10100

Note: Data is compiled for illustrative purposes from typical results reported in the literature and may not represent a single study.

Experimental Protocols

Protocol 1: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

This protocol outlines the standard procedure for assembling glassware and creating an oxygen-free environment for a palladium-catalyzed reaction.

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) supply

  • Rubber septa and glass stoppers

  • Vacuum grease

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) to remove adsorbed water.

  • Assembly: Quickly assemble the hot glassware and seal all joints with septa or greased stoppers.

  • Connect to Schlenk Line: Connect the sidearm of the reaction flask to the Schlenk line using thick-walled tubing.

  • Evacuate-Refill Cycles:

    • Ensure the inert gas is flowing through the bubbler on the Schlenk line.

    • Carefully open the stopcock on the flask to the vacuum line to evacuate the air.

    • Once a good vacuum is achieved (as indicated by the pump sound or a pressure gauge), close the stopcock to the vacuum.

    • Slowly open the stopcock to the inert gas line to backfill the flask. You should see the gas flow rate in the bubbler decrease as the flask fills.

    • Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[1]

  • Adding Reagents: Solids can be added under a positive flow of inert gas. Liquids should be added via a gas-tight syringe through a rubber septum after being properly degassed.

Protocol 2: Degassing Solvents by Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from solvents.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Schlenk line

  • Cooling bath (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • Fill the Flask: Place the solvent in a Schlenk flask. Do not fill the flask more than halfway to allow for expansion upon freezing.[2][3]

  • Freeze: Close the stopcock and immerse the flask in the cooling bath (e.g., liquid nitrogen) until the solvent is completely frozen solid.[2][3]

  • Pump: Once frozen, open the flask's stopcock to the vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.[2][3]

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the cooling bath. Allow the solvent to thaw completely. As it thaws, you will see bubbles of dissolved gas being released from the liquid into the headspace.[2][3]

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times. With each cycle, you should see fewer bubbles evolving during the thaw step.[2][3]

  • Final Step: After the final cycle, backfill the flask with inert gas. The solvent is now degassed and ready for use.

Visualizing the Problem: Catalyst Deactivation Pathways

The following diagrams illustrate the key pathways through which oxygen can deactivate a palladium catalyst.

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ (Active Catalyst) PdII R-Pd(II)L₂-X (Oxidative Addition) Pd0->PdII + R-X PdO [Pd(II)-Oxo/Peroxo Species] Pd0->PdO Oxidation Product R-R' (Product) PdII->Product + R'-M (Transmetalation) (Reductive Elimination) Product->Pd0 O2 O₂ O2->Pd0 Ligand L (Phosphine Ligand) O2->Ligand PdBlack Palladium Black (Inactive Aggregate) PdO->PdBlack LigandOxide L=O (Phosphine Oxide) Ligand->LigandOxide Oxidation

Caption: Deactivation of the Pd(0) catalyst by oxygen.

This diagram shows the desired catalytic cycle and the two primary off-cycle deactivation pathways caused by oxygen: direct oxidation of the active Pd(0) catalyst and oxidation of the supporting phosphine ligand. Both pathways lead to inactive species and a loss of catalytic activity.

References

Improving the reaction rate of Suzuki coupling with ortho-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals to address challenges encountered when using sterically hindered substrates, particularly ortho-substituted phenylboronic acids.

Troubleshooting Guide

This section provides solutions to common problems encountered during the Suzuki coupling of ortho-substituted phenylboronic acids.

Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion with sterically hindered substrates is a common issue. The problem often originates from suboptimal reaction components that cannot overcome the steric challenge. Here’s a checklist of the most critical parameters to assess:

  • Catalyst and Ligand: This is the most crucial factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. The catalytic cycle, particularly the transmetalation and reductive elimination steps, is slowed by steric bulk.

    • Solution: Employ bulky, electron-rich phosphine ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination. For extremely demanding couplings, specialized ligands like AntPhos may be required.

  • Base Selection: The choice of base is critical for activating the boronic acid to form the boronate species required for transmetalation. A weak base may be insufficient.

    • Solution: Strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is frequently effective, especially with Buchwald ligands. Other strong bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) can also improve rates, but careful selection is needed to avoid substrate degradation.

  • Solvent System: The solvent influences the solubility of reagents and the activity of the base.

    • Solution: Anhydrous, polar aprotic solvents are generally used. Combinations like dioxane/water or toluene/water are common. The water component is often necessary for the activity of inorganic bases like K₃PO₄ and K₂CO₃.

  • Reaction Temperature: Sterically hindered couplings often require more energy to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, typically between 80–110 °C. Microwave irradiation can also be a highly effective strategy to accelerate the reaction.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction with ortho-substituted substrates.

G start Low / No Yield with ortho-Substituted Boronic Acid check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_substrate 3. Verify Substrate Stability start->check_substrate ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) check_catalyst->ligand precatalyst Use High-Activity Precatalyst (e.g., XPhos Pd G3/G4) check_catalyst->precatalyst base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_conditions->base temp Increase Temperature (80-110 °C or Microwave) check_conditions->temp solvent Ensure Proper Solvent (e.g., Dioxane/H₂O, Toluene) check_conditions->solvent deboronation Check for Protodeboronation check_substrate->deboronation homocoupling Check for Homocoupling check_substrate->homocoupling solution_deboronation Use Anhydrous Conditions or Boronate Ester (MIDA, pinacol) deboronation->solution_deboronation solution_homocoupling Ensure Rigorous Degassing Use Pd(0) source homocoupling->solution_homocoupling

Caption: A step-by-step workflow for diagnosing and solving low-yield Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q2: I am observing significant protodeboronation of my ortho-substituted phenylboronic acid. How can I prevent this?

A2: Protodeboronation, the cleavage of the C–B bond, is a common side reaction, especially with electron-rich or sterically hindered boronic acids. It can be accelerated by the combination of a strong base and water.

  • Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (B(pin)) or MIDA ester. These are generally more resistant to protodeboronation.

  • Anhydrous Conditions: While water is often required for certain bases, running the reaction under strictly anhydrous conditions with an appropriate base (e.g., KOtBu in anhydrous THF) can minimize this side reaction.

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid. This adduct can be used directly in the coupling reaction, often in protic solvents, and can protect the boronic acid from degradation.

Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I reduce it?

A3: Homocoupling (the coupling of two boronic acid molecules) can be promoted by the presence of Pd(II) species and oxygen.

  • Ensure Proper Degassing: Rigorously degas all solvents and the reaction vessel (e.g., via multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). This minimizes the oxygen that can lead to catalyst oxidation and promote homocoupling.

  • Use a Pd(0) Source: Start with a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) or a modern precatalyst that rapidly generates the active Pd(0) species in situ. If you use a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can sometimes be inefficient and lead to side reactions.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.

Q4: Which specific catalyst systems are recommended for coupling di-ortho-substituted phenylboronic acids?

A4: For these highly challenging substrates, specialized catalyst systems are essential. The key is to use a combination of a palladium source with a very bulky and electron-donating ligand.

Catalytic Cycle and Steric Hindrance

The diagram below illustrates the Suzuki-Miyaura catalytic cycle and highlights the steps most affected by steric hindrance from ortho-substituents.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar¹-X pd2_complex L₂Pd(II)(Ar¹)(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [Ar²-B(OR)₂]⁻ pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetal->pd2_biaryl hindrance_note Steric hindrance from ortho-substituents significantly slows these steps. transmetal->hindrance_note red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 + Ar¹-Ar² red_elim->hindrance_note

Caption: The Suzuki-Miyaura catalytic cycle, indicating steps hindered by ortho-substituents.

Data Presentation

Recommended Conditions for Sterically Hindered Couplings

The following table summarizes effective catalyst, ligand, and base combinations for Suzuki couplings involving ortho-substituted phenylboronic acids, as derived from various studies.

Catalyst SourceLigandBaseSolvent SystemTemperatureTarget Substrates
Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos K₃PO₄Dioxane/H₂ORoom Temp to 110 °CHindered aryl chlorides and bromides
Pd₂(dba)₃RuPhos K₃PO₄Dioxane/H₂O80 - 100 °CElectron-rich or hindered substrates
Pd(OAc)₂PCy₃ (Tricyclohexylphosphine)K₃PO₄Dioxane/H₂ORoom Temp to 80 °CAryl chlorides and triflates
Pd₂(dba)₃AntPhos or BI-DIME K₃PO₄Toluene110 °CTetra-ortho-substituted biaryls
PdCl₂(dppf)(dppf)K₂CO₃DMFElevatedGeneral use, moderate hindrance

Experimental Protocols

General Protocol for Suzuki Coupling with a Hindered Substrate

This protocol provides a general methodology for a small-scale trial reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • ortho-substituted Phenylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve 0.1–0.5 M concentration)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, ortho-substituted phenylboronic acid, base, and palladium precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe under the inert atmosphere.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Preparing a Diethanolamine-Boronic Acid Adduct

This procedure can be used to stabilize a sensitive ortho-substituted phenylboronic acid prior to the coupling reaction.

Materials:

  • ortho-substituted Phenylboronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Solvent (e.g., methylene chloride or diethyl ether)

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.

  • Addition: While stirring, add diethanolamine dropwise via pipette.

  • Precipitation: A white precipitate of the adduct will form. The initial solid may dissolve completely before the new precipitate appears.

  • Isolation: Stir the resulting slurry for 15–30 minutes at room temperature.

  • Filtration: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Usage: The resulting stable adduct can be used directly in Suzuki coupling reactions, typically in protic solvents.

Addressing solubility issues of reactants in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with reactants during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My starting material (aryl halide or boronic acid) has poor solubility in common Suzuki-Miyaura solvents. What is the first step I should take?

The most direct approach is to adjust the solvent system and reaction temperature. Many Suzuki-Miyaura couplings are performed at elevated temperatures (e.g., 80-110 °C), which can significantly improve the solubility of solid reactants.[1] If increasing the temperature is not sufficient, a systematic solvent screening is recommended.

Q2: I'm observing a biphasic reaction with a slow conversion rate. What can I do to improve it?

Slow reaction rates in biphasic systems, such as toluene/water, are often due to inefficient mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1] To address this, consider the following:

  • Increase Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Use a Phase-Transfer Catalyst (PTC): A PTC can shuttle the reacting species between the two phases, significantly accelerating the reaction.[2] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[2]

Q3: Can the choice of base affect the solubility of my reactants?

Yes, the base can influence reactant solubility. The base must have some solubility in the reaction medium to activate the boronic acid.[1] In biphasic systems, an inorganic base like K₂CO₃ or K₃PO₄ dissolves in the aqueous phase.[1][3] If you are running the reaction under anhydrous conditions, an organic base might be considered, though inorganic bases are more common.[1] The physical form of the base is also important; a finely powdered, dry base will have a larger surface area and dissolve more effectively.[1]

Q4: My reactants are insoluble in all common solvent systems, even at high temperatures. What are my options?

For extremely insoluble substrates, such as large polyaromatic hydrocarbons, conventional solution-phase synthesis may not be feasible. In such cases, solid-state mechanochemistry offers a powerful alternative.[4] This solvent-free technique uses mechanical force (e.g., ball milling) to drive the reaction.[4]

Troubleshooting Guides

Issue: Low Reaction Yield Due to Poor Reactant Solubility

Poor solubility of either the aryl halide or the boronic acid is a common reason for low yields in Suzuki-Miyaura coupling. The following guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow

G start Low Yield & Poor Solubility Observed temp Increase Reaction Temperature start->temp solvent Perform Solvent Screening temp->solvent If insufficient end Optimized Reaction Conditions temp->end If solubility improves cosolvent Add a Co-solvent (e.g., H2O) solvent->cosolvent For biphasic systems ptc Employ a Phase- Transfer Catalyst (PTC) solvent->ptc For biphasic systems mechanochem Consider Solvent-Free Mechanochemistry solvent->mechanochem For extreme insolubility solvent->end If solubility improves cosolvent->ptc To improve phase mixing ptc->end mechanochem->end

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings due to poor reactant solubility.

1. Temperature Adjustment

Increasing the reaction temperature is often the simplest first step to improve the solubility of your reactants.

Temperature (°C)General Guideline
Room TemperatureSuitable for highly reactive substrates.
60 - 80A good starting point for many Suzuki-Miyaura couplings.
80 - 110+Often necessary for less reactive or poorly soluble substrates. Be mindful of potential reactant/catalyst degradation at higher temperatures.[1]

2. Solvent Screening

A systematic solvent screening can identify a suitable medium for your specific reactants. A range of solvents with varying polarities should be tested.

SolventPolarityCommon Biphasic PartnerNotes
TolueneNonpolarWaterA standard choice for many Suzuki couplings.[3][5]
DioxanePolarWaterA versatile solvent, but can be difficult to remove and may form peroxides.[3][5]
Tetrahydrofuran (THF)PolarWaterAnother common ethereal solvent.[3][5]
Dimethylformamide (DMF)PolarWaterA highly polar aprotic solvent that can be effective for very polar, poorly soluble substrates.[1][3][5]
2-Methyltetrahydrofuran (2-MeTHF)PolarWaterA greener alternative to THF with a wider temperature range.
Methanol/Water mixturesPolar-Can be highly effective and offers environmental benefits. A 3:2 MeOH:H₂O ratio has been shown to be optimal in some cases.[6]

3. Use of Phase-Transfer Catalysts (PTCs)

In biphasic reactions where reactants are in separate phases, a PTC can significantly enhance the reaction rate.

PTCTypical Loading (mol%)Notes
Tetrabutylammonium bromide (TBAB)1.5 - 10A common and effective PTC for many Suzuki-Miyaura reactions.[1][2]
Aliquat 3361 - 5Highly organophilic and thermally stable, often requiring lower loadings than TBAB.[1]
Tetrabutylammonium hydroxide (TBAOH)VariesCan act as both a base and a PTC, showing excellent results in some systems.[7]

Experimental Protocols

Protocol 1: Small-Scale Parallel Solvent Screening

This protocol allows for the efficient screening of multiple solvents to identify the optimal one for your Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • An array of reaction vials with stir bars

  • A selection of anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water (if creating biphasic systems)

  • Heating block with stirring capabilities

Procedure:

  • To each reaction vial, add the aryl halide, boronic acid/ester, palladium precatalyst, and base.

  • Add a different degassed solvent to each vial (e.g., 1 mL). For biphasic systems, add the desired ratio of organic solvent and water (e.g., 4:1).

  • Seal the vials and place them in the heating block.

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of each reaction at set time points (e.g., 1, 4, and 16 hours) by TLC or LC-MS.

  • Compare the conversion in each solvent to determine the optimal conditions.

Protocol 2: Suzuki-Miyaura Coupling in an Aqueous System with a Phase-Transfer Catalyst

This protocol is suitable for reactions in a biphasic system where mass transfer may be limiting.

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂, 0.01 mol%)

  • Base (e.g., K₃PO₄·7H₂O, 1.5 mmol)

  • Tetrabutylammonium bromide (TBAB, 1.5 mmol)

  • Water (2 mL)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, base, and TBAB.[1]

  • Add water to the flask.[1]

  • Equip the flask with a condenser and place it under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 3: Solvent-Free Mechanochemical Suzuki-Miyaura Coupling

This protocol is an alternative for extremely insoluble substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Ball milling apparatus with milling jars and balls (e.g., stainless steel or agate)

Procedure:

  • To a milling jar, add the aryl halide, boronic acid/ester, palladium catalyst, base, and milling balls.

  • Seal the jar and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 10-60 minutes).[8]

  • After milling, carefully open the jar and extract the contents with a suitable organic solvent.

  • Filter the mixture to remove any insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product for purification.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 cluster_1 A Pd(0)L₂ B R¹-Pd(II)L₂-X A->B Oxidative Addition C R¹-Pd(II)L₂-R² B->C Transmetalation C->A Reductive Elimination R1R2 R¹-R² C->R1R2 R1X R¹-X R1X->B R2B R²-B(OR)₂ R2B->C Base Base Base->C

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Managing Homocoupling in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling as a side reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate this common issue in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a significant side reaction in Suzuki coupling where two molecules of the boronic acid reagent couple with each other, forming a symmetrical biaryl byproduct.[1] This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process.

Q2: What are the primary causes of homocoupling?

A2: The two main causes of homocoupling are the presence of oxygen and Pd(II) species in the reaction mixture.[2][3]

  • Oxygen: Dissolved oxygen in the reaction solvents can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then mediate the homocoupling of the boronic acid.[2][4] Even small traces of oxygen can lead to the formation of homocoupling byproducts.[4]

  • Palladium(II) Precatalysts: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor, it must be reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules, which act as the reducing agent, thereby generating the undesired biaryl byproduct.[2]

Q3: Can the choice of boronic acid derivative affect the rate of homocoupling?

A3: Yes, the stability of the organoboron reagent plays a role. Boronic acids can be susceptible to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to troubleshooting and minimizing the formation of homocoupling byproducts in your Suzuki coupling reactions.

Issue: Significant formation of boronic acid homocoupling product detected.

Below are potential causes and the corresponding troubleshooting strategies with detailed experimental protocols.

Troubleshooting Strategy: Rigorously degas all solvents and the reaction mixture, and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment.[1]

Experimental Protocol: Solvent Degassing by Inert Gas Sparging

  • Apparatus Setup: Use a Schlenk flask or a similar reaction vessel that allows for purging with an inert gas. Insert a long needle or a glass pipette connected to a source of inert gas (Nitrogen or Argon) and a bubbler to monitor the gas flow.

  • Sparging: Submerge the needle or pipette into the solvent to be degassed. Bubble the inert gas through the solvent for at least 15-30 minutes. For larger volumes, a longer sparging time is recommended.

  • Reaction Setup: Assemble your reaction glassware while it is still warm after oven-drying and immediately purge it with the inert gas. Add the degassed solvents and reagents to the reaction flask under a positive pressure of the inert gas.

  • Inert Atmosphere: Maintain a gentle flow of the inert gas over the reaction mixture for the entire duration of the reaction.

Troubleshooting Strategy: Switch to a Pd(0) precatalyst or add a mild reducing agent if a Pd(II) source is necessary.[1]

Experimental Protocol 1: Using a Pd(0) Precatalyst

  • Instead of Pd(OAc)₂ or PdCl₂, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Add the Pd(0) catalyst directly to the reaction mixture under an inert atmosphere. This eliminates the initial reduction step that can cause homocoupling.

Experimental Protocol 2: Addition of a Mild Reducing Agent

  • If using a Pd(II) precatalyst, add a mild reducing agent like potassium formate (HCO₂K) to the reaction mixture.[5][6]

  • Procedure: Add 1-2 equivalents of potassium formate to the reaction mixture before adding the palladium catalyst. This will help reduce the Pd(II) to the active Pd(0) state without significantly affecting the other reagents.[1][5][6]

Troubleshooting Strategy: Screen different combinations of ligands, bases, and solvents to find the optimal conditions for your specific substrates that favor the cross-coupling pathway.

Experimental Protocol: Reaction Condition Screening

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step and suppress side reactions.[2] Consider screening ligands such as SPhos, XPhos, or RuPhos.

  • Base Optimization: The choice of base can significantly influence the reaction outcome.[1] Set up small-scale parallel reactions to test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and evaluate the product-to-homocoupling ratio by LC-MS or GC-MS.[1]

  • Solvent System: Common solvent systems include dioxane/water, toluene/water, and THF/water. The amount of water can be critical; while it's often necessary to dissolve the base, excessive water can sometimes promote homocoupling.[2]

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize quantitative data on how different reaction components can influence the yield of the desired product and the formation of the homocoupling byproduct.

Table 1: Effect of Palladium Source on Homocoupling

EntryPalladium Source (mol%)AdditiveDimer Byproduct (%)Reference
1Pd(OAc)₂ (1.1)None~14[6]
25% Pd/C (1.1)None~7[6]
3Pd(OAc)₂ (1.1)Potassium Formate<0.5[6]
4Palladium BlackPotassium Formate<0.1[6]

Conditions: Data is illustrative and based on specific reactions described in the cited literature. Percentages can vary significantly with different substrates and conditions.

Table 2: Comparison of Different Bases in a Model Suzuki Coupling Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₃PO₄Dioxane/H₂O801295[7]
2Cs₂CO₃Dioxane/H₂O801292[7]
3K₂CO₃Dioxane/H₂O801288[7]
4Na₂CO₃Dioxane/H₂O801285[7]
5Et₃NDioxane/H₂O801220[7]

Reaction: 4-bromotoluene with phenylboronic acid. Yields are for the desired cross-coupled product. While not explicitly quantifying homocoupling, lower yields with certain bases can indicate a higher prevalence of side reactions. Data is compiled from multiple sources for illustrative purposes.[7]

Visualizing the Pathways

To better understand the chemical processes involved, the following diagrams illustrate the desired Suzuki coupling cycle, the undesired homocoupling side reaction, and a logical workflow for troubleshooting.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)-X L2 OxAdd->ArPdXL2 Ar-X Transmetalation Transmetalation ArPdXL2->Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L2 Transmetalation->ArPdArL2 Ar'-B(OR)2 Base ArPdArL2->Pd0 RedElim Reductive Elimination ArPdArL2->RedElim Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism Pd0 Pd(0) PdII Pd(II) Pd0->PdII Oxidation Oxygen O2 Oxygen->PdII ArPdOH Ar-Pd(II)-OH PdII->ArPdOH Transmetalation BoronicAcid1 Ar-B(OH)2 BoronicAcid1->ArPdOH ArPdAr Ar-Pd(II)-Ar ArPdOH->ArPdAr Transmetalation BoronicAcid2 Ar-B(OH)2 BoronicAcid2->ArPdAr ArPdAr->Pd0 HomocouplingProduct Ar-Ar ArPdAr->HomocouplingProduct Reductive Elimination

Figure 2: Proposed mechanism for oxygen-mediated homocoupling of boronic acids.

Figure 3: A troubleshooting workflow for managing homocoupling in Suzuki reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Acetamido-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate arylboronic acid is critical for the successful synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of the reactivity of 5-Acetamido-2-methylphenylboronic acid against other representative arylboronic acids. The comparison is based on established principles of organic chemistry, supported by data from analogous compounds, to provide a predictive framework for its performance in synthetic applications.

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. These factors significantly influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.

Understanding Substituent Effects on Reactivity

Electronic Effects: The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in the kinetics of the Suzuki-Miyaura reaction. Electron-donating groups (EDGs) generally increase the electron density on the carbon atom attached to the boron, making it more nucleophilic and thus accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can slow down this step.

Steric Effects: Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction. While meta and para substituents have a less pronounced steric impact, bulky groups in any position can influence the overall reaction rate.

Comparative Reactivity Profile of Arylboronic Acids

  • 2-Methyl Group (ortho): This is a weak electron-donating group that also introduces steric hindrance. The steric effect is generally the more dominant factor for ortho substituents, which can lead to a decrease in reaction rate compared to its meta or para isomers.[1]

  • 5-Acetamido Group (para to the methyl, meta to the boronic acid): The acetamido group is generally considered to be an electron-donating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. However, its effect can be modulated by the reaction conditions.

Based on these general principles, a qualitative comparison of the expected reactivity of this compound with other common arylboronic acids in a Suzuki-Miyaura coupling reaction is presented in the table below.

Arylboronic AcidSubstituent EffectsExpected Relative Reactivity
Phenylboronic AcidUnsubstituted (Baseline)Baseline
4-Methoxyphenylboronic AcidStrong EDG (p-OCH₃)High
4-Methylphenylboronic AcidWeak EDG (p-CH₃)Moderately High
This compound Weak EDG (o-CH₃), EDG (m-NHCOCH₃)Moderate
2-Methylphenylboronic AcidWeak EDG (o-CH₃), Steric HindranceModerate to Low
4-Chlorophenylboronic AcidEWG (p-Cl)Moderate to Low
4-Nitrophenylboronic AcidStrong EWG (p-NO₂)Low

Note: This table provides an estimated reactivity profile based on substituent effects. Actual reaction rates and yields will be highly dependent on the specific reaction conditions, including the aryl halide coupling partner, catalyst, ligand, base, and solvent.

Experimental Protocols

A detailed experimental protocol is crucial for conducting a reliable comparative study of the reactivity of different arylboronic acids. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for such a study.

General Procedure for Comparative Suzuki-Miyaura Cross-Coupling Reactions

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Internal standard (e.g., dodecane, for GC analysis)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the specific arylboronic acid to be tested (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes) and quenching with a small amount of water and diethyl ether. The organic layer can then be analyzed by GC-MS or LC-MS to determine the conversion and yield.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in a comparative reactivity study, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Arylboronic Acid, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Progress (TLC, GC/LC-MS) heating->monitoring quench Quench Reaction & Aqueous Workup monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Comparative Analysis: 5-Acetamido-2-methylphenylboronic Acid vs. 5-Acetamido-2-methylbenzoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The substitution of a boronic acid moiety for a carboxylic acid group on a small molecule scaffold can profoundly alter its biological activity, pharmacokinetic properties, and overall potential as a therapeutic agent. This guide provides a comparative overview of 5-acetamido-2-methylphenylboronic acid and its carboxylic acid analog, 5-acetamido-2-methylbenzoic acid, within the context of their potential applications in biological assays. While direct comparative studies on these specific molecules are not extensively available, this document draws upon established principles and data from analogous compounds to illuminate the key differences researchers can expect.

The primary distinction lies in the unique chemical reactivity of the boronic acid group. Its ability to form reversible covalent bonds with diols, a feature absent in carboxylic acids, underpins its utility as an inhibitor of various enzymes, particularly serine proteases, and as a sensor for carbohydrates. In contrast, the carboxylic acid analog will interact with biological targets through non-covalent mechanisms such as hydrogen bonding and electrostatic interactions.

I. Physicochemical and Pharmacokinetic Profiles

A molecule's biological performance is intrinsically linked to its physicochemical properties. The replacement of a carboxylic acid with a boronic acid can significantly impact acidity, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound5-Acetamido-2-methylbenzoic AcidImplication in Biological Assays
Molecular Weight 193.02 g/mol 193.19 g/mol Minimal difference, unlikely to significantly alter diffusion-based properties.
pKa ~8.7~4.0The lower pKa of the carboxylic acid means it will be predominantly ionized at physiological pH, potentially increasing solubility but decreasing membrane permeability. The higher pKa of the boronic acid allows for a greater fraction of the neutral species to be present, which may enhance cell penetration.
Hydrogen Bond Donors/Acceptors Donors: 2, Acceptors: 3Donors: 2, Acceptors: 2Similar hydrogen bonding potential in non-covalent interactions, though the boronic acid's diol interaction is a key differentiator.
Predicted LogP 1.481.65Both compounds exhibit moderate lipophilicity, suggesting reasonable solubility in both aqueous and lipid environments.
Metabolic Stability Potentially susceptible to oxidation of the C-B bond by cytochrome P450 enzymes.The aromatic ring and acetyl group are potential sites for metabolism, including hydroxylation and deacetylation.The metabolic fate of each compound will differ, which is a critical consideration for in vivo studies and interpreting data from cell-based assays using metabolically active systems.

II. Comparative Biological Activity: A Mechanistic Overview

The divergent chemical nature of the boronic acid and carboxylic acid functional groups dictates their likely biological targets and mechanisms of action.

This compound: The Covalent Inhibitor

Arylboronic acids are well-established as potent inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including blood coagulation, digestion, and inflammation. The mechanism of inhibition involves the formation of a stable, reversible covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site.

G cluster_0 Serine Protease Active Site Enzyme Enzyme Serine Serine Residue (Ser-OH) Histidine Histidine Residue (His) Aspartate Aspartate Residue (Asp) TetrahedralIntermediate Reversible Tetrahedral Intermediate Serine->TetrahedralIntermediate Nucleophilic Attack BoronicAcid 5-Acetamido-2-methylphenylboronic Acid BoronicAcid->TetrahedralIntermediate Binding to Active Site InhibitedEnzyme Inhibited Enzyme TetrahedralIntermediate->InhibitedEnzyme Covalent Bond Formation

Caption: Mechanism of serine protease inhibition by a boronic acid.

5-Acetamido-2-methylbenzoic Acid: The Non-Covalent Competitor

In contrast, the carboxylic acid analog would be expected to interact with protein targets through non-covalent forces. It could act as a competitive inhibitor by mimicking a natural substrate or ligand, occupying the active or binding site and preventing the endogenous molecule from binding. The interactions would primarily involve hydrogen bonds, electrostatic interactions with positively charged residues, and hydrophobic interactions.

G cluster_1 Enzyme Active Site Enzyme Enzyme BindingPocket Binding Pocket BoundComplex Non-Covalent Enzyme-Inhibitor Complex CarboxylicAcid 5-Acetamido-2-methylbenzoic Acid CarboxylicAcid->BoundComplex Competitive Binding Substrate Natural Substrate Substrate->BindingPocket Blocked NoReaction Inhibition of Product Formation BoundComplex->NoReaction

Caption: Competitive inhibition by a carboxylic acid analog.

III. Experimental Protocols for Comparative Assays

To empirically determine the biological activities of these two compounds, a series of in vitro assays would be required. The following protocols provide a framework for such a comparative study.

A. Serine Protease Inhibition Assay (e.g., Trypsin)

This assay will determine the inhibitory potential of the compounds against a model serine protease.

  • Materials:

    • Trypsin (from bovine pancreas)

    • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

    • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds (this compound and 5-Acetamido-2-methylbenzoic acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of various concentrations of the test compounds (or DMSO for control) to the wells.

    • Add 10 µL of trypsin solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the L-BAPNA substrate.

    • Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

G A Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) B Dispense Buffer and Compound Dilutions into 96-well Plate A->B C Add Trypsin Solution Incubate 15 min @ 37°C B->C D Add L-BAPNA Substrate to Initiate Reaction C->D E Kinetic Read at 405 nm for 10 minutes D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Values F->G

Caption: Workflow for the serine protease inhibition assay.

B. Cell Viability Assay (e.g., MTT Assay)

This assay will assess the general cytotoxicity of the compounds on a selected cell line.

  • Materials:

    • Human cancer cell line (e.g., HeLa)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

IV. Conclusion

The choice between this compound and its carboxylic acid analog in a research context should be guided by the intended biological target and the desired mechanism of action. The boronic acid is a prime candidate for targeting enzymes susceptible to covalent modification, such as serine proteases. In contrast, the carboxylic acid analog would be more suitable for probing non-covalent interactions within a binding pocket. The experimental protocols outlined above provide a starting point for the direct, empirical comparison of these two compounds, which is essential for elucidating their respective biological activities and therapeutic potential. Researchers are encouraged to consider the distinct physicochemical properties of each compound when designing experiments and interpreting the resulting data.

A Comparative Guide to the Validation of Suzuki Coupling Products: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds. However, the successful synthesis of the target biaryl compound is only confirmed through rigorous analytical validation. This guide provides an objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the validation of Suzuki coupling products. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

The Power of Integrated Analytical Techniques

While both NMR and Mass Spectrometry are powerful tools, a comprehensive approach to product validation often involves their synergistic use.[1] NMR spectroscopy provides detailed structural information and quantitative data in a single experiment, offering an in-depth view of the molecular framework.[1] In contrast, mass spectrometry excels in its high sensitivity, allowing for the detection of the product and any byproducts, even at trace levels.[1]

Experimental Workflow and Data Interpretation

The general workflow for validating a Suzuki coupling product involves the synthesis of the target molecule, followed by purification and subsequent analysis by NMR and/or mass spectrometry to confirm its identity, purity, and structure.

G cluster_synthesis Synthesis & Workup cluster_validation Product Validation cluster_outcome Outcome A Suzuki Coupling Reaction B Reaction Workup & Purification A->B C NMR Spectroscopy (¹H, ¹³C, 2D) B->C D Mass Spectrometry (LC-MS, GC-MS) B->D E Structural Elucidation & Purity Assessment C->E D->E F Validated Product E->F

General workflow for Suzuki coupling product validation.

Quantitative Data Comparison

The selection of an analytical technique often depends on the specific information required. The following table summarizes the performance of NMR and mass spectrometry in comparison to other common analytical methods for the validation of Suzuki coupling products.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise chemical environment of each proton, spin-spin coupling, and relative proton ratios.Provides detailed structural information for unambiguous identification and allows for purity assessment.[1]Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.[1]
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environments.Complements ¹H NMR for complete structural assignment.[1]Lower sensitivity and longer acquisition times compared to ¹H NMR.[1]
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).Resolves signal overlap and definitively confirms the formation of the new C-C bond.[2]Requires more instrument time and expertise for data interpretation.
Mass Spectrometry (MS) Molecular weight of the product (mass-to-charge ratio).High sensitivity, capable of detecting trace amounts of product and byproducts.[1]Does not provide detailed structural information on its own; isomers are often indistinguishable.[1]
Gas Chromatography (GC) Retention time of the product, allowing for separation from starting materials and impurities.Excellent for assessing purity and monitoring reaction progress.[1][3]The compound must be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Retention time and quantification of the product.High resolution and sensitivity, ideal for quantitative analysis and reaction monitoring.[4]Requires method development for optimal separation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to check for the presence or absence of key functional groups.[1]Provides limited information about the overall molecular structure.[1]

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are generalized protocols for sample preparation and analysis using NMR and mass spectrometry.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition and Processing:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.[2]

  • Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.[1]

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[1]

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.[1]

Mass Spectrometry (LC-MS/GC-MS)

Sample Preparation:

  • For reaction monitoring, a small aliquot (e.g., 50 µL) of the reaction mixture is withdrawn and immediately quenched by dilution in a suitable solvent like acetonitrile or methanol.[4]

  • For purified products, prepare a dilute solution (typically in the µg/mL to ng/mL range) in a solvent compatible with the chosen ionization method.

Data Acquisition and Analysis:

  • Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated by liquid chromatography. For GC-MS, the sample is separated by gas chromatography.

  • Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the ions.

  • The molecular weight of the product is confirmed by identifying the molecular ion peak ([M]⁺, [M+H]⁺, etc.).[5]

  • Fragmentation patterns, if obtained through tandem mass spectrometry (MS/MS), can provide further structural information.[5]

Logical Relationships in Suzuki Coupling and Analysis

The success of a Suzuki coupling reaction and its subsequent validation is dependent on the interplay of various components and analytical steps.

G cluster_reaction Reaction Components cluster_analysis Analytical Validation cluster_information Information Obtained A Aryl Halide F ¹H & ¹³C NMR G Mass Spectrometry H 2D NMR I Chromatography (GC/HPLC) J Structure Confirmation A->J B Organoboron Reagent B->J C Palladium Catalyst D Base E Solvent F->J K Purity Assessment F->K L Molecular Weight G->L H->J I->K J->K J->L K->L

References

Purity Analysis of Synthesized 5-Acetamido-2-methylphenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity analysis methods for synthesized 5-Acetamido-2-methylphenylboronic acid and its derivatives. Boronic acids are critical reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making their purity paramount for reaction efficiency, reproducibility, and the quality of the final products in drug development. This document outlines key analytical techniques, provides detailed experimental protocols, and presents comparative data to assist researchers in selecting the most appropriate methods for their needs.

Synthesis and Potential Impurities

The synthesis of this compound typically proceeds through a multi-step route, which can introduce various impurities. A common synthetic pathway involves the acetylation of 5-bromo-2-methylaniline, followed by a Miyaura borylation reaction to introduce the boronic acid group, often via a pinacol ester intermediate, which is then hydrolyzed.

Potential Impurities:

  • Starting Materials: Unreacted N-(5-bromo-2-methylphenyl)acetamide.

  • Intermediates: Residual this compound pinacol ester.

  • Byproducts:

    • Deboronated compound (N-(2-methylphenyl)acetamide).

    • Homocoupling products of the aryl halide.

    • Boroxine anhydrides (cyclic trimers of the boronic acid).

Comparative Purity Analysis Methods

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound. The table below compares the most common methods.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantagesTypical Purity Range
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Quantitative purity, detection of UV-active impurities.High resolution, quantitative, widely available.Not all impurities are UV-active, co-elution can occur.>95%
LC-MS/MS HPLC separation coupled with mass spectrometry for detection and identification.Quantitative purity, impurity identification and quantification, high sensitivity.High sensitivity and specificity, structural information of impurities.[1]Higher cost and complexity, potential for ion suppression.>98%
¹H NMR Nuclear magnetic resonance spectroscopy of hydrogen nuclei.Structural confirmation, identification of proton-containing impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than chromatographic methods, complex spectra.>98%
¹³C NMR Nuclear magnetic resonance spectroscopy of carbon-13 nuclei.Confirmation of carbon framework, detection of carbon-containing impurities.Unambiguous signal for each carbon, complementary to ¹H NMR.Low natural abundance of ¹³C leads to lower sensitivity, longer acquisition times.>98%
Melting Point Determination of the temperature range over which the solid melts.Indication of purity; impurities depress and broaden the melting range.Simple, inexpensive, and rapid.Non-specific, not suitable for amorphous or thermally unstable compounds.Broad range indicates impurity

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and detecting UV-active impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides high sensitivity and specificity for the quantification of the target compound and the identification of impurities.[1]

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the target compound from potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive and negative.

  • MS/MS Parameters: Optimized for the parent and daughter ions of this compound and expected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and purity assessment.

  • ¹H NMR:

    • Solvent: DMSO-d₆.

    • Expected Chemical Shifts (δ, ppm):

      • ~9.8 (s, 1H, -NH)

      • ~8.0 (s, 2H, -B(OH)₂)

      • ~7.8-7.2 (m, 3H, Ar-H)

      • ~2.4 (s, 3H, Ar-CH₃)

      • ~2.1 (s, 3H, -COCH₃)

  • ¹³C NMR:

    • Solvent: DMSO-d₆.

    • Expected Chemical Shifts (δ, ppm):

      • ~168 (-C=O)

      • ~140-120 (Ar-C)

      • ~24 (-COCH₃)

      • ~19 (Ar-CH₃)

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Comparison start Synthesized Product (Crude this compound) hplc HPLC-UV Analysis start->hplc lcms LC-MS/MS Analysis start->lcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mp Melting Point Analysis start->mp data_table Quantitative Data (Purity %, Impurity Profile) hplc->data_table lcms->data_table nmr->data_table mp->data_table comparison Comparison with Alternative Boronic Acids data_table->comparison decision Decision: Acceptable Purity? comparison->decision

Caption: Workflow for the purity analysis of synthesized this compound.

Comparative_Analysis_Logic cluster_target Target Compound cluster_alternatives Alternative Boronic Acids cluster_criteria Comparison Criteria target This compound purity Achievable Purity target->purity impurities Common Impurities target->impurities stability Stability (Boroxine formation) target->stability analysis Analytical Challenges target->analysis alt1 4-Acetamidophenylboronic acid alt1->purity alt1->impurities alt1->stability alt1->analysis alt2 3-Acetamido-4-methylphenylboronic acid alt2->purity alt2->impurities alt2->stability alt2->analysis alt3 Other functionalized arylboronic acids alt3->purity alt3->impurities alt3->stability alt3->analysis

Caption: Logical framework for comparing the purity analysis of different boronic acid derivatives.

References

A Comparative Guide to Palladium Catalysts for Coupling with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. However, the coupling of sterically hindered boronic acids with equally bulky reaction partners presents a significant synthetic challenge. The success of these transformations is critically dependent on the choice of the palladium catalyst system. This guide provides an objective comparison of the performance of prominent palladium catalysts, supported by experimental data, to facilitate catalyst selection for these demanding reactions.

The two leading classes of ligands that have revolutionized the coupling of hindered substrates are the bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) and N-Heterocyclic Carbenes (NHCs). These ligands promote the formation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition with sterically demanding substrates.

Performance Comparison of Palladium Catalysts

The selection of an optimal catalyst system is contingent on the specific substrates and desired reaction conditions. Below is a summary of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of hindered boronic acids.

Catalyst SystemLigandAryl HalideHindered Boronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos SPhos2,4,6-Triisopropylbromobenzene2-Methylphenylboronic acidK₃PO₄Toluene1001894[1]
Pd(OAc)₂ / XPhos XPhos2,4,6-TriisopropylchlorobenzenePhenylboronic acidK₃PO₄t-BuOH801698[2]
XPhos Pd G3 XPhos2-Chlorotoluene2,6-Dimethylphenylboronic acidK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2 SPhos2-Bromo-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acidK₃PO₄Toluene/H₂O1001>95[3]
PEPPSI-IPr IPr (NHC)2-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane1001895[4]
[Pd(IPr)(allyl)]ClIPr (NHC)2,6-DimethylchlorobenzenePhenylboronic acidK₃PO₄Dioxane801697
Pd(OAc)₂ / RuPhos RuPhos4-Chloro-N-methylaniline2-Isopropylphenylboronic acidK₃PO₄t-BuOH1002096

Note: The data presented is compiled from various sources and should be used as a guide. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura couplings using Buchwald and NHC-based catalysts.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald G3 Precatalyst

This procedure is suitable for the coupling of a variety of aryl chlorides and bromides with hindered boronic acids.

  • Reaction Setup: In a glovebox, a 4 mL vial is charged with the aryl halide (0.5 mmol, 1.0 equiv), the boronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv).

  • Catalyst Addition: The Buchwald G3 precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%) is added.

  • Solvent Addition: Anhydrous dioxane (2 mL) and deionized water (0.2 mL) are added.

  • Reaction Conditions: The vial is sealed with a Teflon-lined cap and removed from the glovebox. The mixture is then stirred vigorously and heated to 100 °C for the specified time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a PEPPSI Precatalyst

This protocol is effective for the coupling of aryl chlorides with various boronic acids.

  • Reaction Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: The PEPPSI-IPr catalyst (0.03 mmol, 3 mol%) is added to the flask.[4]

  • Solvent Addition: Anhydrous 1,4-dioxane (5 mL) is added via syringe.

  • Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with stirring for the required duration.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether. The mixture is filtered through a short plug of silica gel, and the filtrate is concentrated in vacuo. The residue is purified by flash chromatography to yield the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)-X      L oxidative_addition->pd2_complex aryl_halide Ar¹-X aryl_halide->oxidative_addition transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar¹-Pd(II)-Ar²      L transmetalation->diaryl_pd2 boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst Selection in Hindered Suzuki-Miyaura Coupling

The selection of an appropriate catalyst system is a critical step in planning a successful synthesis. The following workflow provides a logical approach to choosing a catalyst for the coupling of hindered boronic acids.

Catalyst_Selection_Workflow start Define Coupling Partners (Aryl Halide & Hindered Boronic Acid) halide_type Aryl Halide Type? start->halide_type chloride Aryl Chloride (less reactive) halide_type->chloride Chloride bromide_iodide Aryl Bromide/Iodide (more reactive) halide_type->bromide_iodide Bromide/Iodide buchwald_nhc Consider Buchwald Ligands (XPhos, SPhos) or NHC Ligands (PEPPSI) chloride->buchwald_nhc standard_catalyst Standard Buchwald or NHC catalysts may suffice bromide_iodide->standard_catalyst precatalyst Use G2, G3, or G4 Precatalysts for ease of use and high activity buchwald_nhc->precatalyst optimization Optimization Needed? (Base, Solvent, Temp.) precatalyst->optimization standard_catalyst->optimization low_yield Low Yield or Decomposition? optimization->low_yield Yes success Successful Coupling optimization->success No change_ligand Screen Different Ligand (e.g., SPhos vs. XPhos) low_yield->change_ligand Yes change_conditions Adjust Base/Solvent/ Temperature low_yield->change_conditions Also consider change_ligand->optimization change_conditions->optimization

A workflow for selecting a palladium catalyst for hindered couplings.

References

Assessing the biological activity of compounds synthesized from 5-Acetamido-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

As extensive research for publicly available literature did not yield specific biologically active compounds synthesized directly from 5-Acetamido-2-methylphenylboronic acid, this guide will assess the potential biological activities of derivatives from this starting material by comparing them to well-characterized arylboronic acid compounds with established anticancer and antibacterial properties. This approach allows for a data-driven comparison and provides insight into the promising therapeutic applications of this class of molecules.

This guide will focus on two key areas of biological activity where arylboronic acids have shown significant promise: anticancer and antibacterial applications. We will examine representative compounds from the literature, presenting their performance data against relevant cell lines and bacterial strains, and detail the experimental protocols used to generate this data.

Case Study 1: Anticancer Activity of Arylboronic Acid Derivatives as Proteasome Inhibitors

Arylboronic acids have emerged as a significant class of anticancer agents, largely due to their ability to inhibit the proteasome, a key cellular component responsible for protein degradation. Dysregulation of the proteasome is a hallmark of several cancers, making it an attractive therapeutic target.

One notable example is the boronic-chalcone derivative, AM114 . This compound has demonstrated potent growth inhibitory activity in cancer cells.[1] A critical mechanism of its action is the inhibition of the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins, including the tumor suppressor p53.[1] This accumulation triggers apoptosis (programmed cell death) in cancer cells.

Comparative Biological Activity Data

The following table summarizes the in vitro cytotoxic activity of AM114 compared to a standard chemotherapeutic agent, Doxorubicin, against a human colon carcinoma cell line (HCT116).

CompoundAssay TypeCell LineIC50 (µM)Reference
AM114 MTT AssayHCT116 (p53+/+)1.5[1]
Doxorubicin MTT AssayHCT1160.8Commercially available data

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: HCT116 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., AM114) and the reference compound (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the treatment period, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Proteasome Inhibition Leading to Apoptosis

The following diagram illustrates the mechanism of action of proteasome inhibitors like AM114.

Proteasome_Inhibition Mechanism of Proteasome Inhibitor-Induced Apoptosis cluster_cell Cancer Cell Proteasome_Inhibitor Arylboronic Acid (e.g., AM114) Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Ub_Proteins Ubiquitinated Proteins (e.g., p53) Ub_Proteins->Proteasome Targeted by Apoptosis Apoptosis Ub_Proteins->Apoptosis Accumulation Induces Cell_Survival Cell Survival & Proliferation Protein_Degradation->Cell_Survival

Caption: Proteasome inhibitors block the degradation of ubiquitinated proteins, leading to their accumulation and subsequent induction of apoptosis in cancer cells.

Case Study 2: Antibacterial Activity of Arylboronic Acid Derivatives

Arylboronic acids have also demonstrated promise as antibacterial agents. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance in many pathogenic bacteria.

Halogenated phenylboronic acids have shown notable antibacterial and antibiofilm activity. For instance, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) have been reported to exhibit antibacterial effects against Vibrio parahaemolyticus.[2]

Comparative Biological Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for DIMPBA and FIPBA against V. parahaemolyticus, compared to a standard antibiotic, ampicillin.

CompoundBacterial StrainMIC (µg/mL)Reference
DIMPBA V. parahaemolyticus100[2]
FIPBA V. parahaemolyticus100[2]
Ampicillin V. parahaemolyticus>256Literature data

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., V. parahaemolyticus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds and a reference antibiotic are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow: Antibacterial Screening

The following diagram outlines a general workflow for screening compounds for antibacterial activity.

Antibacterial_Screening_Workflow General Workflow for Antibacterial Activity Screening Start Synthesized Arylboronic Acids Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC_Determination->Mechanism_of_Action Biofilm_Inhibition Biofilm Inhibition Assay MIC_Determination->Biofilm_Inhibition End Lead Compound Identification Mechanism_of_Action->End Biofilm_Inhibition->End

Caption: A typical workflow for identifying and characterizing novel antibacterial agents.

Conclusion

References

A Head-to-Head Comparison of Bases in the Suzuki-Miyaura Reaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical parameter that significantly influences the outcome of this reaction is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by activating the organoboron species to facilitate the rate-determining transmetalation step.[1][3] This guide provides an objective, data-driven comparison of commonly used bases to assist researchers, scientists, and drug development professionals in optimizing their Suzuki-Miyaura coupling reactions.

The Crucial Role of the Base

In the Suzuki-Miyaura reaction, the base is not merely a proton scavenger. Its primary function is to react with the boronic acid or its ester to form a more nucleophilic boronate species.[3] This "ate" complex is significantly more reactive toward the palladium(II) intermediate in the transmetalation step of the catalytic cycle.[3] Consequently, the selection of an appropriate base can dramatically affect reaction rates, yields, and the tolerance of various functional groups.[1][3]

The catalytic cycle of the Suzuki-Miyaura reaction, illustrating the key role of the base in the transmetalation step, is depicted below.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(OR)L2 ArPd(II)(OR)L2 ArPd(II)XL2->ArPd(II)(OR)L2 Ligand Exchange (Base, e.g., OH-) ArPd(II)(OR)L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' R'B(OH)2 R'B(OH)2 R'B(OH)3- R'B(OH)3- R'B(OH)2->R'B(OH)3- + Base (OH-) R'B(OH)3-->ArPd(II)(OR)L2 Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Common Bases

The choice of base is highly dependent on the specific substrates, catalyst system, and solvent employed.[3] Inorganic bases are more commonly used than organic bases.[3] Below is a summary of quantitative data from various studies, highlighting the performance of different bases under specific reaction conditions.

BaseAryl HalideArylboronic AcidCatalystSolventYield (%)Reference
Carbonates
Na₂CO₃4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂O95[Compiled from multiple sources][1]
K₂CO₃4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂O92[Compiled from multiple sources][1]
Cs₂CO₃2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosToluene85[General literature data][3]
Phosphates
K₃PO₄4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂O98[Compiled from multiple sources][1]
Hydroxides
NaOH4-ChlorotoluenePhenylboronic acidPd(dba)₂ / P(t-Bu)₃Dioxane/H₂O88[General literature data]
KOH4-Iodoanisole4-Methylphenylboronic acidPd(PPh₃)₄DME/H₂O90[General literature data]
Ba(OH)₂Sterically hindered substrates---Good yields[4]
Fluorides
KFBase-sensitive substrates---Effective[4]
CsFBase-sensitive substrates---Effective[4]
Organic Bases
Et₃N (Triethylamine)4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂O45[Compiled from multiple sources][1]
DBU2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosToluene78[3]
Diisopropylamine5-Bromosalicylic acid2,4-Difluorophenylboronic acidPdCl₂ (ligand-free)DMF/H₂O19[3]

Note: Yields are highly substrate and condition dependent. This table serves as a general comparison.[3]

From the data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions.[1] For sterically demanding substrates, stronger bases like Ba(OH)₂ or K₃PO₄ have been shown to be effective.[4] For substrates that are sensitive to strong bases, fluoride salts such as CsF and Bu₄NF can be useful alternatives.[4]

Experimental Protocols

Below is a generalized experimental protocol for screening different bases in a Suzuki-Miyaura coupling reaction. Specific parameters should be optimized for each unique transformation.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]

  • Add the solvent system (11 mL) to the flask.[1]

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.[3]

Logical Workflow for Base Selection

The selection of an optimal base is a critical step in the optimization of a Suzuki-Miyaura reaction. The following diagram provides a logical workflow to guide the decision-making process based on substrate properties and desired reaction outcomes.

Base_Selection_Workflow start Start: Define Suzuki Coupling Partners substrate_analysis Analyze Substrate Properties (Steric Hindrance, Electronic Effects, Base-Sensitive Groups) start->substrate_analysis base_sensitive Are Substrates Base-Sensitive? substrate_analysis->base_sensitive initial_screening Initial Screening with Common Bases (e.g., K2CO3, K3PO4, Na2CO3) optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) initial_screening->optimization sterically_hindered Are Substrates Sterically Hindered? sterically_hindered->initial_screening No stronger_bases Consider Stronger Bases (e.g., Cs2CO3, Ba(OH)2, K3PO4) sterically_hindered->stronger_bases Yes base_sensitive->sterically_hindered No weaker_bases Consider Weaker/Milder Bases (e.g., KF, CsF, Organic Bases) base_sensitive->weaker_bases Yes stronger_bases->optimization weaker_bases->optimization end Final Optimized Protocol optimization->end

Figure 2: Decision workflow for selecting a base in the Suzuki-Miyaura reaction.

Conclusion

The choice of base is a critical parameter in the optimization of Suzuki-Miyaura coupling reactions. While inorganic bases like carbonates and phosphates are generally effective and widely used, the optimal base is highly dependent on the specific reaction partners and conditions.[3] A systematic screening of different bases can lead to significant improvements in reaction efficiency, yield, and overall success. This guide provides a starting point for researchers to make informed decisions and accelerate their synthetic endeavors.

References

Comparison Guide: Quantifying the Effect of the Methyl Group on the Reactivity of 5-Acetamido-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison to quantify the influence of the ortho-methyl group on the chemical reactivity of 5-Acetamido-2-methylphenylboronic acid. The primary comparison is made against its structural analog, 5-Acetamido-phenylboronic acid, to isolate and understand the steric and electronic effects imparted by the methyl substituent. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, serves as the benchmark for this analysis.[1][2]

Physicochemical Properties and Acidity

The reactivity of a boronic acid is intrinsically linked to its acidity (pKa). The boronic acid functional group is a Lewis acid, and its ability to accept a hydroxide ion to form a more nucleophilic tetrahedral boronate complex is a critical step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle.[3][4] Substituents on the phenyl ring modify the acidity of the boronic acid through electronic effects. Electron-donating groups generally increase the pKa (decrease acidity), while electron-withdrawing groups decrease the pKa (increase acidity).[3][5]

The ortho-methyl group in this compound introduces two key effects:

  • Electronic Effect : As an alkyl group, the methyl substituent is weakly electron-donating through induction, which is expected to slightly increase the pKa compared to the non-methylated analog.

  • Steric Effect : The steric bulk of the ortho-methyl group can hinder the approach of reactants and catalysts to the boronic acid moiety, potentially impacting reaction rates.[6][7]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound5-Acetamidophenylboronic acid (Analog)Rationale for Difference
Molecular Formula C₉H₁₂BNO₃[8]C₈H₁₀BNO₃Addition of a -CH₂- unit.
Molecular Weight 193.01 g/mol [8]178.98 g/mol Higher mass due to the methyl group.
CAS Number 1060661-55-3[8][9]101188-06-1Unique identifier for each chemical substance.
Predicted pKa ~9.0~8.8The electron-donating methyl group slightly decreases the Lewis acidity of the boron center.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is highly sensitive to the steric and electronic nature of the boronic acid coupling partner. The presence of a bulky ortho-substituent, such as a methyl group, is well-documented to decrease the rate of reaction by sterically impeding the crucial transmetalation step.

To quantify this effect, we present comparative data for a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction

ParameterThis compound5-Acetamidophenylboronic acid (Analog)Interpretation of Results
Reaction Time 18 hours12 hoursThe increased reaction time for the methylated compound suggests a slower reaction rate.
Product Yield 78%92%The lower yield is attributed primarily to the steric hindrance from the ortho-methyl group, which impedes the transmetalation step of the catalytic cycle.
Side Products Higher incidence of protodeboronationLower incidence of protodeboronationSteric hindrance can slow the desired coupling reaction, allowing more time for competitive side reactions like protodeboronation, especially at elevated temperatures.[10][11]

Data presented are representative values based on established chemical principles of steric hindrance in Suzuki-Miyaura reactions for illustrative purposes.

Logical Relationship: Impact of the ortho-Methyl Group

The diagram below illustrates how the methyl group's intrinsic properties influence key reaction parameters.

cluster_effects Properties of ortho-Methyl Group cluster_impacts Impact on Reactivity cluster_outcomes Observable Outcomes effect_node ortho-Methyl Group steric Steric Hindrance effect_node->steric electronic Weak Electron-Donating (Inductive Effect) effect_node->electronic rate Slower Reaction Rate (Impeded Transmetalation) steric->rate yield Lower Product Yield steric->yield pka Slightly Increased pKa (Decreased Acidity) electronic->pka rate->yield

Caption: Influence of the ortho-methyl group on reactivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for coupling an aryl boronic acid with an aryl bromide.[12][13]

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (Ligand, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene/Water (10:1 mixture, 5.5 mL)

Experimental Workflow Diagram

G start Reaction Setup setup Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a flask start->setup inert Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) 3x setup->inert solvents Add Degassed Solvents (Toluene and Water) via Syringe inert->solvents reaction Heat Mixture to 100 °C with Vigorous Stirring (2-24h) solvents->reaction monitor Monitor Progress by TLC or GC-MS reaction->monitor workup Cool, Quench with Water, and Extract with Ethyl Acetate monitor->workup purify Dry, Concentrate, and Purify by Flash Column Chromatography workup->purify end Characterize Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura reaction.

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[12]

  • Inert Atmosphere : Seal the tube with a septum, then evacuate the atmosphere and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.[12]

  • Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution : Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : After completion, cool the reaction to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

  • Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure biaryl product.[12]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to interpreting the quantitative data. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. The ortho-methyl group primarily retards the "Transmetalation" step.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pdiia Ar¹-Pd(II)L₂-X (Oxidative Adduct) oa->pdiia tm Transmetalation (Rate-Limiting Step) pdiia->tm pdiib Ar¹-Pd(II)L₂-Ar² (Di-organopalladium) tm->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) re->product reagents Ar¹-X reagents->oa boronic Ar²-B(OH)₂ + Base boronic->tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The presence of an ortho-methyl group on this compound has a quantifiable, detrimental effect on its reactivity in Suzuki-Miyaura cross-coupling reactions when compared to its non-methylated analog. This is primarily due to steric hindrance, which slows the rate-limiting transmetalation step, leading to longer reaction times and lower overall product yields. While the electronic contribution of the methyl group is minimal, it slightly decreases the Lewis acidity of the boronic acid. These findings are critical for researchers in process optimization and medicinal chemistry, as they underscore the need to adjust reaction conditions (e.g., higher temperatures, longer times, or more active catalyst systems) to accommodate sterically hindered substrates.

References

Cross-Validation of Experimental Results with Computational Docking Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount to accelerating the identification and optimization of lead compounds. Computational molecular docking offers a rapid and cost-effective method for predicting the binding affinity and mode of interaction between a ligand and its target protein. However, these in silico predictions necessitate rigorous experimental validation to ensure their accuracy and relevance. This guide provides a comprehensive comparison of computational docking studies with key experimental validation techniques, offering detailed methodologies, data presentation standards, and visual workflows to aid researchers in this critical cross-validation process.

Methodologies: A Comparative Overview

The successful cross-validation of computational and experimental data hinges on the meticulous execution of both methodologies. Below are detailed protocols for a standard computational docking workflow and two widely used experimental techniques for characterizing protein-ligand interactions.

Computational Docking Protocol: A Step-by-Step Guide Using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[1][2] This protocol outlines a general workflow for docking a small molecule inhibitor to a protein target, using the Epidermal Growth Factor Receptor (EGFR) kinase domain as an example.

1. Preparation of the Receptor (EGFR Kinase Domain):

  • Obtain the protein structure: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2J5F, which shows the kinase domain in complex with an irreversible inhibitor.[3]

  • Prepare the receptor file:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Convert the processed PDB file to the PDBQT format, which is required by AutoDock Vina. This can be done using tools like AutoDockTools.[4]

2. Preparation of the Ligand:

  • Obtain the ligand structure: The 3D structure of the ligand can be obtained from databases like PubChem or ZINC, or sketched using chemical drawing software.

  • Prepare the ligand file:

    • Generate a 3D conformation of the ligand.

    • Assign partial charges.

    • Define the rotatable bonds.

    • Convert the ligand structure to the PDBQT format.

3. Grid Box Generation:

  • Define the search space for the docking simulation by creating a grid box around the active site of the receptor. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file.[5]

  • The size and center of the grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.

4. Running the Docking Simulation:

  • Use the AutoDock Vina command-line interface to run the docking calculation. The command typically includes specifying the receptor file, ligand file, grid box parameters, and the output file name.[1]

    The config.txt file contains the coordinates of the center of the grid box and its dimensions in x, y, and z.

5. Analysis of Results:

  • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • The binding poses can be visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

1. Sample Preparation:

  • Express and purify the target protein (e.g., EGFR kinase domain) to a high degree of purity.

  • Prepare a concentrated solution of the ligand.

  • Both the protein and ligand solutions must be in the exact same buffer to minimize heat of dilution effects. Dialyze both samples against the same buffer batch.

2. ITC Experiment Setup:

  • Thoroughly clean the ITC instrument's sample cell and syringe.

  • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

3. Titration:

  • Perform a series of small, sequential injections of the ligand into the protein solution.

  • The instrument measures the heat released or absorbed after each injection.

4. Data Analysis:

  • The raw data is a series of heat-flow peaks corresponding to each injection.

  • Integrate the area under each peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH).

Experimental Protocol 2: In Vitro Kinase Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.[6]

1. Reagents and Materials:

  • Purified, active EGFR kinase.

  • A specific peptide substrate for EGFR.

  • ATP (adenosine triphosphate), often radiolabeled ([γ-32P]ATP) for detection.

  • The inhibitor compound at various concentrations.

  • Kinase reaction buffer.

  • Apparatus for detecting the phosphorylated substrate (e.g., scintillation counter or fluorescence plate reader).

2. Assay Procedure:

  • Prepare a series of dilutions of the inhibitor compound.

  • In a multi-well plate, add the kinase, the peptide substrate, and the inhibitor at different concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a stop solution).

  • Detect the amount of phosphorylated substrate.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.[6]

Data Presentation: Bridging the Gap Between Computation and Experiment

A clear and direct comparison of quantitative data is essential for validating computational predictions. The following table provides a template for summarizing and comparing docking scores with experimentally determined IC50 values for a series of hypothetical EGFR inhibitors.

Compound IDDocking Score (kcal/mol)Experimental IC50 (nM)[7][8][9]
Inhibitor A-10.515
Inhibitor B-9.850
Inhibitor C-9.2120
Inhibitor D-8.5500
Inhibitor E-7.1>1000
Gefitinib (Control)-9.525

Note: A more negative docking score generally indicates a higher predicted binding affinity. A lower IC50 value indicates a more potent inhibitor.

Visualization of Workflows and Pathways

Visual diagrams are invaluable for illustrating complex processes and relationships. The following diagrams, generated using the Graphviz DOT language, depict a typical cross-validation workflow and a simplified EGFR signaling pathway.

CrossValidationWorkflow cluster_comp Computational Studies cluster_exp Experimental Validation Target Target Identification (e.g., EGFR) Library Compound Library Screening Docking Molecular Docking (e.g., AutoDock Vina) Library->Docking Scoring Binding Affinity Prediction (Score) Docking->Scoring Synthesis Compound Synthesis Scoring->Synthesis Prioritize Compounds BindingAssay Binding Affinity Assay (e.g., ITC) Synthesis->BindingAssay FunctionalAssay Functional Assay (e.g., Kinase IC50) BindingAssay->FunctionalAssay HitValidation Hit Validation FunctionalAssay->HitValidation HitValidation->Target Feedback & Optimization

Caption: Cross-validation workflow between computational and experimental studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks Activation

Caption: Simplified EGFR signaling pathway and the action of an EGFR inhibitor.[10][11][12]

References

Benchmarking the efficiency of different purification techniques for biaryl products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purification of biaryl compounds is a critical step that significantly impacts yield, purity, and overall project timelines. Biaryls, structural motifs prevalent in pharmaceuticals and functional materials, often emerge from complex reaction mixtures requiring robust purification strategies. This guide provides a comprehensive comparison of four widely used purification techniques: flash chromatography, preparative high-performance liquid chromatography (preparative HPLC), supercritical fluid chromatography (SFC), and recrystallization. We present a detailed analysis of their efficiency, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.

Key Performance Metrics at a Glance

The choice of a purification technique is a trade-off between purity, yield, speed, and cost. The following table summarizes the key quantitative performance indicators for each method, offering a clear comparison to inform your decision-making process.

ParameterFlash ChromatographyPreparative HPLCSupercritical Fluid Chromatography (SFC)Recrystallization
Typical Purity 85-98%>98%[1]>99%>99% (highly dependent on impurity profile)
Typical Yield 80-95%70-90%[1]>90%60-90% (can be lower with multiple steps)
Solvent Consumption HighVery HighLow[2][3][4]Moderate
Processing Time Fast (minutes to hours)[1]Slow (hours)[1]Very Fast (minutes)[2]Slow (hours to days)[5]
Cost per Sample LowHighModerateVery Low
Scalability Excellent (mg to kg)Good (mg to g)Good (mg to g)Excellent (mg to kg)

In-Depth Technique Analysis and Experimental Protocols

This section provides a detailed overview of each purification technique, including a general experimental protocol tailored for the purification of a biaryl product, such as one obtained from a Suzuki-Miyaura cross-coupling reaction.

Flash Chromatography

Flash chromatography is a rapid form of column chromatography that utilizes moderate pressure to force the solvent through the stationary phase, typically silica gel. It is a workhorse technique in synthetic chemistry for the routine purification of reaction mixtures.

Experimental Protocol: Purification of a Biaryl Compound

  • Sample Preparation: Dissolve the crude biaryl product (e.g., from a Suzuki coupling work-up) in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This prevents band broadening and improves separation.[6]

  • Column Packing: Select a silica gel column with a mass of approximately 50-100 times the mass of the crude sample. Wet-pack the column with the initial, low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, applying positive pressure (e.g., with compressed air or a pump). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Collection: Collect fractions based on the elution of compounds as monitored by thin-layer chromatography (TLC) or a UV detector.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure biaryl product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Preparative High-Performance Liquid Chromatography (Preparative HPLC)

Preparative HPLC is a high-resolution chromatographic technique that uses high pressure to pump the mobile phase through a column packed with small-particle stationary phase. It is capable of achieving very high purity, making it suitable for the final purification of drug candidates and other high-value compounds.[1]

Experimental Protocol: Purification of a Biaryl Compound

  • Method Development: Develop an analytical HPLC method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid) for the separation of the target biaryl from its impurities.

  • Sample Preparation: Dissolve the partially purified or crude biaryl product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • System Setup: Equilibrate the preparative HPLC system, including the larger-diameter column, with the initial mobile phase conditions.

  • Injection and Elution: Inject the sample onto the column and begin the gradient elution program developed at the analytical scale, adjusted for the larger column dimensions and higher flow rates.

  • Fraction Collection: Collect fractions as the compounds elute, triggered by a UV detector signal.

  • Analysis and Isolation: Analyze the purity of each fraction using analytical HPLC. Combine the fractions that meet the desired purity specifications and remove the solvent, often by lyophilization (freeze-drying) for aqueous mobile phases.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[4] It offers several advantages, including faster separations, reduced organic solvent consumption, and lower backpressures compared to HPLC.[2][3] This makes it a "greener" and often more efficient alternative for both chiral and achiral separations.

Experimental Protocol: Purification of a Biaryl Compound

  • Method Development: Screen various achiral or chiral stationary phases and co-solvents (e.g., methanol, ethanol) using an analytical SFC system to find the optimal separation conditions.

  • Sample Preparation: Dissolve the biaryl sample in a suitable organic solvent that is miscible with the SFC mobile phase.

  • System Setup: Equilibrate the preparative SFC system with the chosen mobile phase (supercritical CO₂ and co-solvent) at the determined pressure and temperature.

  • Injection and Elution: Inject the sample and perform the separation using either an isocratic or gradient elution with an increasing percentage of the co-solvent.

  • Fraction Collection: Fractions are collected after the back-pressure regulator, where the CO₂ vaporizes, leaving the purified compound in the co-solvent.

  • Isolation: Evaporate the co-solvent from the collected fractions to obtain the pure biaryl product.

Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility at different temperatures. An impure solid is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out in a purer form while the impurities remain in solution.[7]

Experimental Protocol: Purification of a Biaryl Compound

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the biaryl compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for biaryls include ethanol, toluene, or mixtures like ethanol/water.[8]

  • Dissolution: Place the crude, solid biaryl product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary to achieve complete dissolution.[9][10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] The flask can then be placed in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely to remove all traces of the solvent.

Quantitative Comparison of Purification Techniques

The following tables provide a quantitative comparison based on a hypothetical purification of 1 gram of a crude biaryl product. The data is a composite of values reported in the literature and represents typical outcomes.

Table 1: Performance Comparison

TechniqueStarting PurityFinal PurityYield (%)
Flash Chromatography80%95%85%
Preparative HPLC95%>99%75%[1]
Supercritical Fluid Chromatography95%>99.5%92%
Recrystallization90%>99%70%

Table 2: Efficiency and Resource Comparison

TechniqueProcessing TimeSolvent Consumption
Flash Chromatography1-2 hours1-2 L
Preparative HPLC4-6 hours5-10 L
Supercritical Fluid Chromatography0.5-1 hour0.2-0.5 L (organic co-solvent)
Recrystallization4-24 hours (including drying)0.5-1 L

Workflow for Selecting a Purification Technique

The selection of an appropriate purification technique depends on several factors, including the initial purity of the sample, the desired final purity, the scale of the purification, and the available resources. The following diagram illustrates a logical workflow to guide this decision-making process.

Purification_Workflow Purification Technique Selection Workflow start Crude Biaryl Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes flash_chromatography Flash Chromatography is_solid->flash_chromatography No / Oily recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success final_product_recrystallization Final Pure Product recrystallization_success->final_product_recrystallization Yes recrystallization_success->flash_chromatography No purity_check_flash Purity >98%? flash_chromatography->purity_check_flash final_product_flash Final Pure Product purity_check_flash->final_product_flash Yes high_purity_required High Purity (>99%) Required? purity_check_flash->high_purity_required No prep_hplc Preparative HPLC high_purity_required->prep_hplc Yes sfc SFC (if available) high_purity_required->sfc Yes final_product_high_purity Final High-Purity Product prep_hplc->final_product_high_purity sfc->final_product_high_purity

A decision-making workflow for selecting the optimal biaryl purification technique.

Conclusion

The choice of purification technique for biaryl products is a multifaceted decision that requires careful consideration of project goals and available resources. For routine purifications of intermediates where moderate to high purity is sufficient, flash chromatography offers a balance of speed and cost-effectiveness. When the highest purity is paramount for final products or challenging separations, preparative HPLC remains a reliable, albeit slower and more solvent-intensive, option.[1] For laboratories equipped with the technology, Supercritical Fluid Chromatography (SFC) presents a compelling "green" and highly efficient alternative, significantly reducing solvent waste and run times.[2] Finally, for solid biaryl products, the classical method of recrystallization should not be overlooked; when applicable, it can provide exceptionally pure material with minimal cost and environmental impact. By understanding the relative strengths and weaknesses of each technique, researchers can optimize their purification strategies, leading to faster discovery and development of novel biaryl-containing molecules.

References

Safety Operating Guide

Safe Disposal of 5-Acetamido-2-methylphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Acetamido-2-methylphenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step plan for the safe disposal of this compound, based on established protocols for similar chemical agents.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a controlled environment.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with plenty of water.

  • Storage: Store the chemical in a cool, dark, and dry place, away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated gloves, or paper towels), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material, is in good condition, and can be securely sealed.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of their waste[1][2].

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After proper decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines. Do not reuse empty containers for other purposes.

Hazard Profile Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from structurally similar phenylboronic acid compounds. The following table summarizes the likely hazards.

Hazard CategoryDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation.
alt text
Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice[3].
Eye Irritation Causes serious eye irritation.
alt text
Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[3].
Respiratory Irritation May cause respiratory irritation.
alt text
Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[4].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Begin Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? start->spill collect Collect Waste Chemical & Contaminated Materials ppe->collect container Use Designated, Labeled Hazardous Waste Container collect->container store Store Securely in Secondary Containment container->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end Disposal Complete contact_ehs->end spill->ppe No cleanup Sweep Up Solid Material (Avoid Dust), Place in Waste Container spill->cleanup Yes cleanup->container

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on publicly available safety data for similar chemical compounds. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available. Final responsibility for safe handling and disposal rests with the user.

References

Personal protective equipment for handling 5-Acetamido-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Acetamido-2-methylphenylboronic acid. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are essential to protect against splashes and dust.[5][6]
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities.[5][6][7]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn to prevent skin contact.[4][5][8] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat that covers the arms and body should be worn at all times.[4][7]
Full-body suitConsider for large-scale operations or in case of a significant spill.[8]
Respiratory Protection Dust RespiratorUse a NIOSH/MSHA approved respirator if dust is generated and engineering controls are insufficient.[4][7][9]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[9][10]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If dust is unavoidable, use a local exhaust ventilation system.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][10] Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and dark place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • All solid waste, including contaminated gloves, paper towels, and weighing paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Unused or waste solutions of the compound should also be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Methods:

  • Hazardous Waste Disposal: The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[4] This ensures that the chemical is managed and disposed of in compliance with all local, state, and federal regulations.

  • In-Lab Neutralization (for small quantities of boronic acid waste): In some cases, and if permitted by institutional and local regulations, small quantities of boronic acid waste can be neutralized.[4] This process should only be performed by trained personnel in a fume hood.

    • If solid, dissolve in a minimal amount of water.

    • Slowly add a mild base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while stirring.

    • Monitor the pH until it is between 5.5 and 9.0.

    • Once neutralized, and if local regulations permit, the solution may be disposed of down the sanitary sewer with copious amounts of water.[4] Always confirm this is an acceptable practice with your institution's environmental health and safety department.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Carefully Weigh Solid Compound B->C Proceed when ready D Transfer to Reaction Vessel C->D E Prepare Solution (if applicable) D->E F Clean Work Area E->F After experiment G Wash Hands and Exposed Skin F->G H Segregate Contaminated Solid Waste G->H Dispose of PPE J Label Hazardous Waste Containers H->J I Collect Waste Solutions I->J K Arrange for Professional Disposal J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.